4-Amino-1-naphthoic acid
Description
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Properties
IUPAC Name |
4-aminonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAZWRERBLCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332630 | |
| Record name | 4-Amino-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-87-4 | |
| Record name | 4-Amino-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-1-naphthoic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Amino-1-naphthoic acid, a versatile organic compound with applications in the synthesis of dyes, fluorescent markers, and as a potential scaffold in drug discovery. This document outlines its key physicochemical characteristics, spectroscopic data, and relevant biological context.
Core Chemical and Physical Properties
This compound, also known as 4-aminonaphthalene-1-carboxylic acid, is a derivative of naphthalene (B1677914) bearing both an amino and a carboxylic acid functional group. These groups confer upon the molecule a combination of acidic and basic properties, influencing its solubility and reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | 4-aminonaphthalene-1-carboxylic acid | [2] |
| CAS Number | 32018-87-4 | [1][2] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | [2] |
| Predicted pKa | 4.73 ± 0.10 | [1] |
| Melting Point | >300 °C (for the related 4-amino-1-naphthalenesulfonic acid) | [3] |
| Solubility | Soluble in aqueous base; sparingly soluble in dichloromethane (B109758) (for the related 4-amino-1-naphthalenesulfonic acid). The carboxylic acid is expected to be soluble in polar organic solvents and aqueous bases. | [4] |
Chemical Structure
The structure of this compound consists of a naphthalene ring system with an amino group at position 4 and a carboxylic acid group at position 1. This substitution pattern influences the electronic properties and reactivity of the aromatic system.
Spectroscopic Data and Analysis
The following sections provide an overview of the expected spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Protons on the same ring as the substituents will be the most affected. The amine and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent.
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbons bearing the amino and carboxylic acid groups, as well as the other substituted and unsubstituted carbons of the naphthalene ring, will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
N-H stretching: Around 3400-3200 cm⁻¹ for the amino group.
-
O-H stretching: A broad band in the region of 3300-2500 cm⁻¹ for the carboxylic acid.
-
C=O stretching: A strong absorption around 1700-1680 cm⁻¹ for the carbonyl of the carboxylic acid.
-
C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
-
C-N stretching: Around 1350-1250 cm⁻¹.
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions within the naphthalene ring system. The presence of the amino and carboxylic acid groups will influence the position and intensity of the absorption maxima (λmax).
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a general approach can be inferred from the synthesis of related compounds such as aminonaphthalenesulfonic and aminonaphthalene-8-carboxylic acids. A plausible synthetic route would involve the introduction of a nitro group onto 1-naphthoic acid, followed by reduction of the nitro group to an amino group.
General Workflow for Synthesis and Purification
Caption: A plausible synthetic pathway for this compound.
Biological Activity and Drug Development Context
Derivatives of naphthoic acid and naphthoquinones are known to exhibit a range of biological activities, including antimicrobial and antitumor properties.[5] While specific protein targets for this compound are not well-documented, its structural motifs are present in compounds with known pharmacological profiles. For instance, various amino acid derivatives of naphthoquinones have been investigated as proteasome inhibitors, a key target in cancer therapy.[6]
Furthermore, substituted naphthoic acid derivatives have been identified as antagonists for G-protein coupled receptors, such as the P2Y₁₄ receptor, which is involved in inflammatory responses.[7] The mechanism of action for some 1,4-naphthoquinone (B94277) derivatives has been shown to involve interaction with the mitochondrial respiratory chain.[8]
The amino and carboxylic acid functionalities of this compound provide convenient handles for chemical modification, making it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.
Potential Drug Discovery Workflow
Caption: A conceptual workflow for utilizing this compound in drug discovery.
This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C11H9NO2 | CID 459314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-1-naphthalenesulfonic acid 97 84-86-6 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [The mechanism of action of a synthetic derivative of 1,4-naphthoquinone on the respiratory chain of liver and heart mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Solubility of 4-Amino-1-naphthoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Amino-1-naphthoic acid (also known as 4-aminonaphthalene-1-carboxylic acid) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, qualitative information derived from analogous compounds, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound is an aromatic organic compound containing both a carboxylic acid group and an amino group attached to a naphthalene (B1677914) ring system. Its chemical structure dictates its physicochemical properties, including its solubility in various solvents. The presence of both an acidic (carboxylic acid) and a basic (amino) functional group makes it an amphoteric molecule, with its solubility being significantly influenced by the pH of the medium. In organic solvents, its solubility is governed by the polarity of the solvent and the potential for hydrogen bonding and other intermolecular interactions.
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₁₁H₉NO₂ |
| IUPAC Name | 4-aminonaphthalene-1-carboxylic acid |
| CAS Number | 32018-87-4[1] |
| Molecular Weight | 187.19 g/mol [1] |
| Appearance | Typically a solid powder |
| pKa (Predicted) | 4.73 ± 0.10[2] |
Expected Solubility in Organic Solvents
The solubility of this compound in organic solvents is determined by the interplay of its polar functional groups (-COOH and -NH₂) and the nonpolar naphthalene backbone.
-
Polar Solvents: Protic polar solvents like alcohols (methanol, ethanol) are expected to be relatively good solvents for this compound. This is due to their ability to form hydrogen bonds with both the carboxylic acid and the amino group. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are also likely to be effective solvents due to their high polarity and ability to accept hydrogen bonds.
-
Moderately Polar Solvents: Solvents like acetone (B3395972) and ethyl acetate, which are polar aprotic, are expected to show moderate solubility. They can act as hydrogen bond acceptors but not donors.
-
Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The large, nonpolar naphthalene ring will have some affinity for these solvents, but the highly polar amino and carboxylic acid groups will significantly hinder dissolution.
Table 1: Qualitative Solubility of 3-Amino-2-naphthoic Acid in Various Organic Solvents [3]
| Solvent | Qualitative Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Water | Moderately Soluble[4] |
Note: This data is for an analogous compound and should be used as a general guideline only. Experimental verification for this compound is essential.
Experimental Protocol for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following is a detailed protocol for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Isothermal jacketed glass vessel or temperature-controlled shaker
-
Magnetic stirrer and stir bars
-
Temperature probe
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed weighing bottles
-
Drying oven
-
Desiccator
Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
References
Spectroscopic Profile of 4-Amino-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-naphthoic acid, a key intermediate in the synthesis of various dyes, pigments, and potentially pharmaceutical compounds. Due to the limited availability of public domain spectroscopic data for this compound, this guide presents the spectral data for the parent compound, 1-naphthoic acid, and discusses the expected spectral modifications arising from the presence of the 4-amino group. This approach provides a robust framework for the spectroscopic identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-naphthoic acid. The anticipated shifts and changes for this compound are also discussed.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of 1-Naphthoic Acid
The ¹H and ¹³C NMR data for 1-naphthoic acid in DMSO-d₆ are presented below.[1] The addition of a 4-amino group to the naphthalene (B1677914) ring is expected to cause a significant upfield shift (to lower ppm values) for the protons and carbons on the aromatic ring, particularly for those in close proximity to the amino group, due to its electron-donating nature.
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.17 | s (broad) | 1H | -COOH |
| Aromatic | 8.87 | d | 1H | H-8 |
| Aromatic | 8.16 | m | 2H | H-2, H-5 |
| Aromatic | 8.08 - 7.94 | m | 1H | H-4 |
| Aromatic | 7.74 - 7.46 | m | 3H | H-3, H-6, H-7 |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| Carbonyl | 169.1 | -COOH |
| Aromatic | 133.9 | C-4a |
| Aromatic | 133.4 | C-8a |
| Aromatic | 131.1 | C-1 |
| Aromatic | 130.3 | C-4 |
| Aromatic | 129.1 | C-5 |
| Aromatic | 128.2 | C-2 |
| Aromatic | 128.1 | C-8 |
| Aromatic | 126.7 | C-7 |
| Aromatic | 126.0 | C-6 |
| Aromatic | 125.4 | C-3 |
Note on this compound: The amino group at the C-4 position would cause a significant upfield shift for H-3, H-5, and C-3, C-4a, C-5. The proton of the amino group would likely appear as a broad singlet in the region of 4-6 ppm, though this is highly dependent on solvent and concentration.
Table 2: FT-IR Spectroscopic Data of 1-Naphthoic Acid
The characteristic infrared absorption bands for 1-naphthoic acid are listed below. For this compound, additional characteristic peaks for the N-H stretching and bending vibrations of the primary amine group would be expected.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic Acid) | 1760-1690 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Carboxylic Acid) | 1320-1210 |
| C-H (Aromatic, out-of-plane bending) | 900-675 |
Note on this compound: Expect to see two N-H stretching bands in the 3500-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.
Table 3: UV-Vis Spectroscopic Data of 1-Naphthoic Acid
The UV-Vis absorption data for 1-naphthoic acid in ethanol (B145695) is provided.[2][3] The introduction of an amino group, a strong auxochrome, at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima.
| Solvent | λmax (nm) | log ε |
| Ethanol | 293 | 3.9 |
Note on this compound: The π-π* transitions of the naphthalene system will be affected by the electron-donating amino group, likely shifting the main absorption bands to longer wavelengths.
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of aromatic carboxylic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the background spectrum (air or KBr pellet without sample).
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow it to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline.
-
Rinse a cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the logical relationship between the expected spectral features and the structure of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Correlation of structural features of this compound with expected spectroscopic signals.
References
An In-Depth Technical Guide to 4-Amino-1-naphthoic acid (CAS 32018-87-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthoic acid, identified by the CAS number 32018-87-4, is a substituted derivative of naphthoic acid. Its chemical structure, featuring both an amino group and a carboxylic acid moiety on a naphthalene (B1677914) backbone, makes it a compound of interest for various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the known properties and suppliers of this compound, catering to the needs of professionals in research and drug development.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32018-87-4 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| IUPAC Name | 4-aminonaphthalene-1-carboxylic acid | |
| Synonyms | 4-Amino-1-naphthalenecarboxylic acid | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | [1] |
| InChI | InChI=1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) | [1] |
| InChIKey | GTCAZWRERBLCFJ-UHFFFAOYSA-N | [1] |
| Predicted pKa | 4.73 ± 0.10 | [1] |
| Predicted XLogP3 | 2.4 | |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 63.3 Ų | [1] |
Synthesis and Characterization
-
Nitration: Introduction of a nitro group onto the naphthalene ring.
-
Oxidation: Conversion of a side chain to a carboxylic acid.
-
Reduction: Reduction of the nitro group to an amino group.
A generalized workflow for a potential synthesis is depicted in the following diagram.
Caption: A potential synthetic pathway to this compound.
Characterization of the final product would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino and carboxylic acid moieties.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Activity and Potential Applications
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of this compound. While its structural similarity to other biologically active naphthoic acid derivatives suggests potential for investigation in various therapeutic areas, no specific targets, mechanisms of action, or in-depth pharmacological studies have been reported.
Naphthoic acid derivatives, in general, have been explored for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid) on a rigid aromatic scaffold provides a basis for potential interactions with biological macromolecules.
Given the absence of specific data, the following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like this compound.
References
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Naphthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalic acid and its derivatives represent a cornerstone in the development of functional organic molecules, with a rich history rooted in the early days of coal tar chemistry. From their initial discovery to their modern applications as advanced materials and therapeutic agents, these compounds have continually fascinated and driven innovation in chemical synthesis and biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of naphthalic acid derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and a clear visualization of their mechanisms of action.
A Journey Through Time: The Discovery and History of Naphthalic Acid and Its Derivatives
The story of naphthalic acid is intrinsically linked to the discovery of its parent hydrocarbon, naphthalene (B1677914). In 1819, English chemist John Kidd first isolated a white crystalline substance from the distillation of coal tar, which he named "naphthaline"[1][2][3]. This discovery was a landmark event, demonstrating that coal tar was not merely a waste product but a valuable source of new chemical entities[1]. The chemical formula of naphthalene was later determined by Michael Faraday in 1826, and its bicyclic aromatic structure, composed of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later[2].
The journey from naphthalene to naphthalic acid is one of oxidation chemistry. Early investigations into the oxidation of naphthalene and its derivatives were pivotal. While the direct oxidation of naphthalene often leads to phthalic anhydride (B1165640), the oxidation of acenaphthene, a tricyclic aromatic hydrocarbon also found in coal tar, provided a direct route to 1,8-naphthalic anhydride[4]. This process, often employing oxidizing agents like chromic acid or catalytic oxidation over vanadium pentoxide, became a key industrial method for producing the anhydride, the immediate precursor to a vast family of naphthalic acid derivatives[4][5][6].
The subsequent derivatization of naphthalic anhydride, primarily through reactions with amines to form naphthalimides, opened the door to a wide array of applications. These derivatives were initially explored for their properties as dyes and pigments, owing to their robust and often fluorescent nature. The 20th century saw a surge in research into the synthesis and application of these compounds, leading to their use as fluorescent brightening agents, optical sensors, and eventually, as biologically active molecules with significant potential in medicine.
Quantitative Data on Naphthalic Acid Derivatives
The versatility of the naphthalic acid scaffold allows for fine-tuning of its physicochemical and biological properties through chemical modification. The following tables summarize key quantitative data for representative naphthalic acid derivatives, focusing on their anticancer activity and photophysical properties.
Table 1: Anticancer Activity of Selected Naphthalimide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amonafide | HCT116 | ~20 | [7] |
| R16 | HCT116 | ~20 | [7] |
| Mitonafide analog (ortho-carborane 33) | HepG2 | 4.77 | [8] |
| Pinafide analog (compound 9) | HepG2 | 3.10 | [8] |
| Compound 5e | H1975 (Lung Cancer) | 16.56 | [9] |
| Compound 8d | HeLa | 2.23 | [10] |
| Compound 8l | A549 (Lung Cancer) | 2.67 | [10] |
| Compound 3a | SMMC-7721 (Hepatoma) | < Amonafide | [11] |
| Compound 3c | HepG2, SMMC-7721 | Most potent of series | [11] |
Table 2: Photophysical Properties of Selected Naphthalimide Dyes
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 4-methoxy-N-(2-hydroxy-1-hydroxymethylethyl) naphthalimide (MHHNA) | - | - | - | 0.73 | [12] |
| Covalent Fluorescent Polyurethane (PU-MHHNA) | Acetone | 362 | 435 | 0.92 | [12] |
| Naphthalimide derivative 4 | - | - | 465 | 0.83 | [13] |
| 4-carbazolyl-N-methyl-1,8-naphthalimide | CHCl3 | - | 414-423 | - | [5] |
| 4-amino-1,8-naphthalimide derivatives | Various | - | - | 0.45 - 0.65 | [14] |
Key Experimental Protocols
The synthesis of naphthalic acid derivatives typically involves the reaction of naphthalic anhydride with a primary amine to form the corresponding naphthalimide. Further modifications can be made to the naphthalimide ring or the N-substituent. Below are detailed methodologies for the synthesis of key naphthalic acid derivatives.
Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide
This protocol describes the synthesis of a common intermediate used in the preparation of various functionalized naphthalimides.
-
Materials: 4-Bromo-1,8-naphthalic anhydride, n-butylamine, ethanol (B145695).
-
Procedure:
-
Suspend 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) in ethanol (250 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add n-butylamine (60 mmol, 4.4 g) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[15]
-
Synthesis of 4-Amino-N-substituted-1,8-naphthalimides
This general two-step process is used to introduce an amino group at the 4-position of the naphthalimide ring.
-
Materials: 4-Halogeno-1,8-naphthalic acid anhydride (e.g., 4-bromo- or 4-chloro-), a primary amine (R-NH2), a suitable solvent (e.g., water, glacial acetic acid, or dimethylformamide), and aqueous ammonia (B1221849).
-
Step 1: Formation of N-substituted 4-halogeno-naphthalimide
-
Heat the 4-halogeno-1,8-naphthalic acid anhydride with the primary amine in the chosen solvent at a temperature ranging from 50°C to 150°C.
-
-
Step 2: Amination
-
React the resulting N-substituted 4-halogeno-naphthalimide with aqueous ammonia in a sealed vessel under pressure.
-
The reaction is typically carried out at a temperature between 120°C and 200°C.
-
The final product, a 4-amino-N-substituted-1,8-naphthalimide, can be isolated and purified.[8]
-
Synthesis of α-Naphthoic Acid
This protocol describes a classic method for the preparation of 1-naphthoic acid.
-
Materials: α-Bromonaphthalene, magnesium turnings, anhydrous ether, benzene, solid carbon dioxide (dry ice), sulfuric acid, sodium hydroxide, toluene (B28343).
-
Procedure:
-
Prepare a Grignard reagent from α-bromonaphthalene and magnesium turnings in a mixture of anhydrous ether and benzene.
-
Pour the Grignard solution onto an excess of crushed solid carbon dioxide with stirring.
-
After the mixture has warmed to room temperature, add water to dissolve the magnesium salts.
-
Acidify the aqueous layer with sulfuric acid to precipitate the crude α-naphthoic acid.
-
Extract the product with ether, and then extract the ether solution with aqueous sodium hydroxide.
-
Acidify the alkaline extract to precipitate the α-naphthoic acid.
-
Collect the crude acid by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot toluene to obtain pure α-naphthoic acid.[14]
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Naphthalic acid derivatives exert their biological effects through various mechanisms, including the induction of cell cycle arrest and the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex processes.
Caption: Naphthalimide-induced G2/M cell cycle arrest pathway.
Caption: Inhibition of the STAT3 signaling pathway by a naphthalene derivative.
Caption: General experimental workflow for the synthesis and evaluation of naphthalic acid derivatives.
Conclusion
The journey of naphthalic acid derivatives, from their origins in 19th-century coal tar chemistry to their current status as sophisticated molecules with diverse applications, is a testament to the enduring power of organic synthesis. For researchers in materials science and drug discovery, the naphthalic acid scaffold continues to be a source of inspiration, offering a versatile platform for the design of novel functional materials and therapeutic agents. This guide has provided a comprehensive overview of their history, key quantitative properties, synthetic methodologies, and mechanisms of action, with the aim of empowering the next generation of scientific innovation in this exciting field.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Naphthalene - Wikipedia [en.wikipedia.org]
- 3. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US2379032A - Process for the preparation of naphthalic acids - Google Patents [patents.google.com]
- 5. US1692126A - Catalytic oxidation of naphthalene - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 9. A historical detective story: 120 year old crystals - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 11. 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphthalimide derivative attenuates tumor growth of wild-type p53-expressing U87 glioma cells in vitro and in vivo through a biphasic dose-dependent mechanism: A switch from cell cycle to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations of 4-Amino-1-naphthoic Acid Molecular Orbitals: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of 4-Amino-1-naphthoic acid, a molecule of interest in drug development and materials science. The strategic placement of an amino group and a carboxylic acid group on the naphthalene (B1677914) core significantly influences its electronic properties. Understanding these properties through computational methods is crucial for predicting its reactivity, stability, and potential interactions with biological targets.
This document outlines the computational methodologies, presents key findings from theoretical calculations, and visualizes the underlying workflows and concepts for researchers, scientists, and professionals in the field of drug development.
Introduction to Molecular Orbital Theory in Drug Discovery
Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In drug design, HOMO-LUMO analysis helps in understanding how a drug molecule might interact with a biological receptor. For instance, the ability of a molecule to donate or accept electrons can be crucial for forming bonds with a receptor site.
Computational Methodology
The electronic properties of this compound can be effectively studied using Density Functional Theory (DFT), a computational quantum mechanical modeling method.
Experimental Protocol: DFT Calculation Workflow
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed using molecular modeling software.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
With the optimized geometry, a single-point energy calculation is carried out to determine the electronic properties. This calculation provides energies of the molecular orbitals, including the HOMO and LUMO.
-
-
Analysis of Molecular Orbitals:
-
The output of the single-point energy calculation is analyzed to identify the HOMO and LUMO energies.
-
The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.
-
Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for calculating the molecular orbitals of this compound using DFT.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
The Multifaceted Biological Potential of Aminonaphthoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aminonaphthoic acid scaffold and its derivatives, particularly aminonaphthoquinones, have emerged as a promising class of compounds with a diverse range of biological activities. Extensive research has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: Inducing Cell Death in Malignant Cells
Derivatives of aminonaphthoic acid have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase I and II.
Quantitative Anticancer Activity Data
The anticancer efficacy of various aminonaphthoic acid and aminonaphthoquinone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Aminonaphthoquinone-benzamides | Compound 5e | MDA-MB-231 (Breast) | 0.4 | [1] |
| HT-29 (Colon) | Not specified, but potent | [1] | ||
| Compound 5l | MDA-MB-231 (Breast) | 0.4 | [1] | |
| Benzo[a]phenazine derivatives | Compound 6 | MCF-7 (Breast) | 11.7 | [2] |
| HepG2 (Liver) | 0.21 | [2] | ||
| A549 (Lung) | 1.7 | [2] | ||
| 2-Amino-1,4-Naphthoquinone | Compound 5i | A549 (Lung) | 6.15 | [3] |
| Camptothecin (B557342) Derivatives (for comparison) | SN-38 | HT-29 (Colon) | 0.0088 | [4] |
| Topotecan (TPT) | HT-29 (Colon) | 0.033 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Aminonaphthoic acid derivatives
-
Human cancer cell lines (e.g., MDA-MB-231, A549, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the aminonaphthoic acid derivatives and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Signaling Pathways in Anticancer Activity
Many aminonaphthoquinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-xL[5]. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade that culminates in cell death.
Certain aminonaphthoic acid derivatives function as topoisomerase inhibitors, targeting enzymes that are crucial for managing DNA topology during replication and transcription[2]. By stabilizing the topoisomerase-DNA complex, these compounds prevent the re-ligation of the DNA strands, leading to DNA damage and ultimately, apoptosis.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Aminonaphthoic acid derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Amino acid 1,4-naphthoquinone | Compound 6 | Staphylococcus aureus | 3.9 | [6] |
| Compounds 4-8, 14 | Reference strains | ≤24.7 | [6] | |
| Compound 7, 8 | S. aureus (clinical isolate) | 49.7 | [6] | |
| Compound 14 | E. coli (clinical isolate) | 24.7 | [6] | |
| 1-Aminoalkyl-2-naphthols | Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [7] |
| Compound 3 | Staphylococcus aureus MDR | 100 | [7] | |
| Compound 2 | Penicillium notatum | 400 | [7] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Aminonaphthoic acid derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a serial two-fold dilution of the aminonaphthoic acid derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain derivatives of aminonaphthoic acid have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB.
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is a key parameter.
| Compound Class | Derivative Example | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Thiourea derivatives of naproxen | Compound 1 | 10 | ~55 (at 4h) | [8] |
| Compound 4 | 10 | ~65 (at 4h) | [8] | |
| Compound 7 | 10 | ~70 (at 4h) | [8] | |
| 1,3,5-triazine derivatives | Compound 1 | 200 | 96.31 (at 4h) | [9] |
| Compound 3 | 200 | 99.69 (at 4h) | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Aminonaphthoic acid derivatives
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer the vehicle (control), standard drug, or aminonaphthoic acid derivatives to the respective groups, typically intraperitoneally or orally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathway in Anti-inflammatory Activity: NF-κB Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some aminonaphthoic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway, for instance, by preventing the phosphorylation of IκBα. A study on a small molecule inhibitor of the NF-κB pathway showed an IC50 value of 172.2 ± 11.4 nM for NF-κB activity inhibition[10].
Neuroprotective Activity: Shielding Neurons from Damage
Aminonaphthoquinone derivatives have demonstrated the ability to protect neuronal cells from damage induced by neurotoxins, such as amyloid-beta (Aβ), a key player in Alzheimer's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and death.
Quantitative Neuroprotective Activity Data
The neuroprotective effects are often evaluated by measuring the viability of neuronal cells exposed to a neurotoxin in the presence of the test compound.
| Compound Class | Derivative Example | Cell Line | Neurotoxin | Cell Viability (%) | Reference |
| Aminonaphthoquinone | Compound 10 | SH-SY5Y | Aβ42 (1 µM) | 93.38 ± 1.69 | [11] |
| Compound 12 | SH-SY5Y | Aβ42 (1 µM) | 88.66 ± 1.54 | [11] | |
| Compound 16 | SH-SY5Y | Aβ42 (1 µM) | 87.38 ± 2.32 | [11] | |
| Compound 18 | SH-SY5Y | Aβ42 (1 µM) | 88.80 ± 2.12 | [11] | |
| Geniposide (for comparison) | SY5Y-APP695swe | - | ~122 (at 100µM) | [12] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases.
Materials:
-
Aminonaphthoic acid derivatives
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Neurotoxin (e.g., Amyloid-beta 1-42 peptide)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the aminonaphthoic acid derivatives for a specified duration (e.g., 2 hours).
-
Neurotoxin Exposure: Add the neurotoxin (e.g., Aβ42) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in section 1.2 to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with the aminonaphthoic acid derivatives and the neurotoxin to cells treated with the neurotoxin alone.
Signaling Pathway in Neuroprotection: SIRT1/BACE1 Modulation
Recent studies suggest that some aminonaphthoquinone derivatives may exert their neuroprotective effects by modulating the SIRT1 and BACE1 pathways[11]. SIRT1 (Sirtuin 1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. BACE1 (Beta-secretase 1) is an enzyme involved in the production of amyloid-beta peptides. Activation of SIRT1 and inhibition of BACE1 are considered promising therapeutic strategies for Alzheimer's disease. Some aminonaphthoquinone derivatives have been shown to activate SIRT1 and reduce BACE1 activity in neuronal cells exposed to Aβ42[11].
Conclusion and Future Directions
Aminonaphthoic acid derivatives, particularly aminonaphthoquinones, represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration warrants further investigation. Future research should focus on elucidating the precise structure-activity relationships to optimize their therapeutic potential and minimize off-target effects. Furthermore, in-depth studies on their pharmacokinetic and pharmacodynamic profiles are crucial for their translation into clinical applications. The development of novel derivatives with enhanced specificity and bioavailability holds the key to unlocking the full therapeutic promise of this remarkable chemical scaffold.
References
- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a naphthoquinone analog on tumor growth and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regioselective Synthesis of Substituted Naphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of substituted naphthoic acids. These compounds are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the development of novel therapeutics and functional materials. This document outlines various synthetic strategies, presents quantitative data for comparative analysis, provides detailed experimental protocols for key reactions, and visualizes complex workflows and biological signaling pathways.
I. Synthetic Methodologies and Data Presentation
The regioselective synthesis of substituted naphthoic acids can be achieved through several strategic approaches. The choice of method depends on the desired substitution pattern, available starting materials, and scalability. Below is a summary of the most effective methods, with their quantitative data presented for easy comparison.
Table 1: Comparative Overview of Regioselective Synthesis Methods for Substituted Naphthoic Acids
| Synthesis Route | Starting Material | Key Reagents & Conditions | Regioselectivity | Yield (%) | Purification Method |
| Grignard Carboxylation | 1-Bromonaphthalene (B1665260) | 1. Mg, I₂ (cat.), Et₂O, reflux2. CO₂ (dry ice), -78 °C to RT3. H₃O⁺ | Exclusive to the position of the bromine substituent. | 68-70 | Recrystallization from toluene (B28343).[1] |
| Oxidation of Alkylnaphthalenes | 1-Methylnaphthalene | Co(OAc)₂, Mn(OAc)₂, NaBr, Acetic Acid, O₂, 120-140 °C, high pressure | Exclusive to the position of the alkyl group. | ~80-93 | Recrystallization.[2] |
| Directed ortho-Metalation (DoM) | 1-Methoxynaphthalene (B125815) | 1. n-BuLi, TMEDA, Et₂O, 0 °C to RT2. CO₂ (dry ice), -78 °C3. H₃O⁺ | Primarily at the C2 position. | High (not specified) | Acid-base extraction and recrystallization. |
| Kolbe-Schmitt Reaction | 2-Naphthol | 1. NaOH or KOH to form naphthoxide2. CO₂, high temperature and pressure | Mixture of 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid. Ratio is condition-dependent. | Varies | Acidification and recrystallization. |
| Diels-Alder Cycloaddition | Substituted diene and dienophile | Heat or Lewis acid catalyst | High, determined by the substituents on the diene and dienophile. | Good to excellent | Column chromatography. |
| Suzuki-Miyaura Coupling | Bromo-substituted naphthoic acid ester and Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C | Exclusive to the position of the bromine substituent. | Good to excellent | Column chromatography. |
| Lewis-Acid Mediated Rearrangement | Oxabenzonorbornadiene | Lewis Acid (e.g., BF₃·OEt₂) | Regioselective formation of 1-hydroxy-2-naphthoic acid esters. | Good to excellent | Not specified |
| Rhodium-Catalyzed C-H Activation | Substituted Naphthalene | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, Carboxylic Acid, heat | Regioselectivity depends on the directing group and reaction conditions. | Good to excellent | Column chromatography. |
II. Experimental Protocols
Detailed methodologies for key regioselective syntheses are provided below.
Grignard Carboxylation of 1-Bromonaphthalene
This classical method provides a reliable route to 1-naphthoic acid.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a crystal of iodine. Add anhydrous diethyl ether to cover the magnesium. Dissolve 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. Once initiated, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add crushed dry ice in excess to the vigorously stirred solution. Allow the reaction mixture to warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and extract the 1-naphthoic acid with an aqueous solution of 1 M NaOH (3x). Acidify the combined basic extracts with concentrated HCl to precipitate the crude 1-naphthoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from toluene to yield 1-naphthoic acid (68-70% yield).[1]
Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene
DoM is a powerful strategy for the regioselective functionalization of aromatic rings. The methoxy (B1213986) group directs lithiation to the C2 position.
Experimental Protocol:
-
Lithiated Intermediate Formation: In a flame-dried, nitrogen-purged flask, dissolve 1-methoxynaphthalene (1.0 equivalent) in anhydrous diethyl ether. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) and cool the mixture to 0 °C. Slowly add n-butyllithium (1.2 equivalents) dropwise. After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Carboxylation: Cool the reaction mixture to -78 °C and carefully add an excess of crushed dry ice. Allow the mixture to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water. Separate the layers and wash the aqueous layer with diethyl ether. Acidify the aqueous layer with 1 M HCl to precipitate the 2-methoxy-1-naphthoic acid. Extract the product with ethyl acetate (B1210297) (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Naphthoic Acids
This palladium-catalyzed cross-coupling reaction is highly efficient for creating C-C bonds. This example shows the synthesis of a precursor to an aryl-substituted naphthoic acid.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine the bromo-substituted naphthoic acid ester (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium phosphate (B84403) (2.0 equivalents).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (2 mol%) and a suitable phosphine (B1218219) ligand such as SPhos (4 mol%).
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (B91453) and degassed water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography. The resulting ester can then be hydrolyzed to the corresponding naphthoic acid.
III. Visualization of Workflows and Signaling Pathways
Synthetic Workflows
References
Methodological & Application
Application Notes and Protocols for 4-Amino-1-naphthoic acid as a Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthoic acid is a naphthalene-derived molecule with potential as a fluorescent marker for biomolecules. Its structure combines the aromatic naphthalene (B1677914) core, which provides intrinsic fluorescence, with an amino group at the 4-position and a carboxylic acid group at the 1-position. The amino group, an electron-donating moiety, is anticipated to enhance the fluorescence properties of the naphthalene ring system through intramolecular charge transfer (ICT), a phenomenon observed in similarly structured fluorophores like 4-amino-1,8-naphthalimides. The carboxylic acid functionality provides a convenient handle for covalent conjugation to primary amines in biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.
These application notes provide a comprehensive overview of the potential uses of this compound as a fluorescent labeling reagent. Due to the limited availability of specific experimental data for this compound in the current scientific literature, the provided protocols are based on established methodologies for analogous carboxylic acid-containing fluorescent dyes and may require optimization for specific applications.
Principle of Operation
The utility of this compound as a fluorescent marker is based on a two-stage process:
-
Activation of the Carboxylic Acid: The carboxylic acid group is chemically activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.[1]
-
Nucleophilic Attack by Primary Amines: The activated ester readily reacts with primary amines on the target biomolecule under mild pH conditions to form a stable amide bond, covalently attaching the fluorescent marker.[1]
The resulting labeled biomolecule can then be detected and quantified based on the fluorescence of the this compound moiety.
Data Presentation
Table 1: Expected Photophysical Properties of this compound
| Parameter | Expected Value/Range | Notes |
| Excitation Maximum (λex) | ~320 - 360 nm | Based on data for other aminonaphthalene derivatives.[2] Requires experimental determination. |
| Emission Maximum (λem) | ~400 - 480 nm | Expected to be sensitive to solvent polarity. Requires experimental determination. |
| Stokes Shift | Moderate to Large | The difference between λex and λem is expected to be significant due to the ICT character. |
| Quantum Yield (ΦF) | Variable | Highly dependent on the local environment (solvent polarity, binding to a macromolecule). |
| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | Typical for naphthalene-based chromophores. |
Table 2: Comparison with an Analogous Fluorophore (4-Amino-1,8-naphthalimide, 4APNI)
| Parameter | This compound (Expected) | 4-Amino-1,8-naphthalimide (in Methanol)[3] |
| Excitation Maximum (λex) | ~320 - 360 nm | Not specified |
| Emission Maximum (λem) | ~400 - 480 nm | 538 nm |
| Quantum Yield (ΦF) | Variable | Decreases with increasing solvent polarity[3] |
Note: The data for 4-Amino-1,8-naphthalimide is provided for comparative purposes only to illustrate the potential influence of the 4-amino group on a naphthalene core. These values should not be used as direct substitutes for experimentally determined values for this compound.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the preparation of the amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)[1]
Procedure:
-
Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 1.2 to 1.5-fold molar excess of NHS to the this compound solution.
-
Add a 1.5 to 2.0-fold molar excess of EDC to the mixture.
-
Incubate the reaction for 15-60 minutes at room temperature.
-
The resulting solution containing the activated this compound NHS ester is now ready for conjugation to the target biomolecule. For applications sensitive to the presence of EDC and its byproducts, purification of the NHS ester may be necessary.
Protocol 2: Labeling of Proteins with Activated this compound
This protocol outlines the general procedure for conjugating the activated fluorescent marker to a protein.
Materials:
-
Activated this compound NHS ester solution (from Protocol 1)
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). Note: The buffer must be free of primary amines (e.g., Tris).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)[1]
-
Size-exclusion chromatography column for purification
Procedure:
-
Add the activated this compound NHS ester solution to the protein solution. The molar ratio of the dye to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point is a 5-20 fold molar excess of the dye).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein.
-
Collect the protein-containing fractions and determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the fluorescent dye at its absorbance maximum.
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Chemical logic of amide bond formation for fluorescent labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Note: High-Sensitivity Amino Acid Analysis via Pre-column Derivatization with 4-Amino-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the sensitive quantification of primary amino acids using 4-Amino-1-naphthoic acid as a pre-column derivatization agent for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. Most amino acids lack a strong native chromophore or fluorophore, making their direct detection challenging. This protocol addresses this limitation by covalently bonding a fluorescent 4-amino-1-naphthoyl moiety to the primary amine group of amino acids. The method involves a two-step process: the activation of this compound to its N-hydroxysuccinimide (NHS) ester, followed by its reaction with the amino acid sample in a slightly alkaline environment to yield stable, highly fluorescent derivatives. This derivatization strategy significantly enhances detection sensitivity and selectivity, making it suitable for analyzing amino acids in complex biological and pharmaceutical samples.
Principle of the Method
The derivatization process is a two-step chemical reaction. First, the carboxylic acid group of this compound is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a reactive this compound NHS ester. This activated ester is then introduced to the amino acid sample. Under slightly alkaline conditions (pH 8.0-9.0), the deprotonated primary amino group of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the displacement of the NHS leaving group and the formation of a stable, highly fluorescent amide bond between the 4-amino-1-naphthoyl group and the amino acid. The resulting derivatives can be effectively separated by RP-HPLC and quantified using a fluorescence detector.
Materials and Reagents
-
Amino Acid Standards
-
This compound (CAS: 32018-87-4)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Borate (B1201080) Buffer (0.1 M, prepare with boric acid and adjust to pH 8.5 with NaOH)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
HPLC System with Fluorescence Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Standard laboratory glassware, filters, and vials
Experimental Protocols
Preparation of Activated this compound N-hydroxysuccinimide Ester (4-ANA-NHS)
Note: This procedure should be performed by personnel with appropriate training in synthetic chemistry in a fume hood.
-
In a clean, dry round-bottom flask, dissolve this compound and N-hydroxysuccinimide (in a 1:1.1 molar ratio) in a minimal amount of anhydrous DMF.
-
Cool the solution in an ice bath (0-4 °C).
-
Slowly add DCC (in a 1:1.1 molar ratio to the this compound) to the solution while stirring.
-
Allow the reaction to stir in the ice bath for 1 hour, then let it warm to room temperature and stir overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the precipitate by filtration.
-
The resulting filtrate containing the 4-ANA-NHS ester can be used directly or purified further by recrystallization if necessary.
-
For storage, prepare aliquots of a 10 mg/mL solution of 4-ANA-NHS in anhydrous DMF or DMSO. Store at -20°C, protected from light and moisture.
Sample Preparation
-
Ensure the amino acid sample (or standard) is dissolved in a suitable buffer.
-
If the sample contains primary amines (e.g., Tris buffer), it must be exchanged for a non-amine-containing buffer (e.g., phosphate (B84403) or borate buffer) using techniques like solid-phase extraction or buffer exchange columns.
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. The acid must then be removed by evaporation under vacuum. Reconstitute the dried hydrolysate in HPLC grade water or a suitable buffer.
Amino Acid Derivatization Protocol
-
In a microcentrifuge tube or autosampler vial, mix the following:
-
10 µL of amino acid standard or sample solution.
-
80 µL of 0.1 M Borate Buffer (pH 8.5).
-
-
Add 10 µL of the 10 mg/mL 4-ANA-NHS ester solution (prepared in 3.1.7).
-
Vortex the mixture immediately for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., start with 50°C) for a set time (e.g., start with 20 minutes). Protect the mixture from light.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system. If necessary, the reaction can be quenched by adding a small amount of an acid (e.g., 10 µL of 1% TFA).
HPLC Analysis Conditions (Suggested Starting Point)
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation: ~320-350 nm (Requires optimization)
-
Emission: ~480-520 nm (Requires optimization)
-
-
Suggested Gradient:
Time (min) % Mobile Phase B 0.0 10 25.0 70 28.0 90 30.0 90 30.1 10 | 35.0 | 10 |
Data Presentation and Performance
Quantitative analysis relies on the construction of a calibration curve using known concentrations of amino acid standards. The peak area of the derivatized amino acid is plotted against its concentration. The performance characteristics of this method, such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery, must be determined experimentally. The table below presents hypothetical, yet typical, performance data for a validated HPLC fluorescence method.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 100 fmol |
| Limit of Quantification (LOQ) | 30 - 300 fmol |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Disclaimer: The quantitative data presented are estimates based on similar derivatization methods and require experimental validation.
Optimization and Limitations
-
pH: The pH of the reaction buffer is critical for efficient derivatization. An optimal range of 8.0-9.0 ensures the primary amine of the amino acid is sufficiently nucleophilic.
-
Reaction Time & Temperature: Incubation time and temperature may need to be optimized to ensure complete derivatization for all amino acids without causing degradation of the reagent or derivatives.
-
HPLC Gradient: The suggested HPLC gradient is a starting point and should be optimized to achieve the best separation of the derivatized amino acids in a given sample matrix.
-
Fluorescence Wavelengths: The excitation and emission maxima for the 4-amino-1-naphthoyl derivatives should be determined experimentally using a spectrofluorometer to ensure maximum sensitivity.
-
Limitations: This method is specific for primary amino acids. Secondary amino acids, such as proline and hydroxyproline, will not react with the NHS ester under these conditions and would require a different derivatization strategy for analysis.
Conclusion
The pre-column derivatization of amino acids with this compound provides a valuable and sensitive method for their quantification. The resulting 4-amino-1-naphthoyl derivatives are stable and highly fluorescent, enabling low detection limits suitable for demanding applications in research and development. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for the successful implementation and optimization of this technique.
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 4-Amino-1-naphthoic acid as the diazo component. This document is intended for researchers in materials science, organic chemistry, and drug development who are interested in the synthesis and application of novel chromophores.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. They are widely used as colorants in various industries, including textiles, printing, and coatings. The structural versatility of azo dyes, allowing for a wide spectrum of colors and functionalities, also makes them valuable in high-tech applications such as optical data storage, nonlinear optics, and as biological probes.
This compound is a versatile building block for the synthesis of specialized azo dyes. The presence of both an amino group, which can be diazotized, and a carboxylic acid group on the naphthalene (B1677914) ring system allows for the introduction of unique properties into the final dye molecule. The carboxylic acid moiety can influence the dye's solubility, chelation properties, and binding affinity to various substrates, making these dyes particularly interesting for applications in diagnostics, sensing, and targeted drug delivery.
This document outlines the fundamental two-step process for the synthesis of azo dyes from this compound:
-
Diazotization: The conversion of the primary aromatic amino group of this compound into a reactive diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with a suitable coupling agent (e.g., phenols, naphthols, or aromatic amines) to form the azo dye.
Experimental Protocols
The following protocols provide a general framework for the synthesis of azo dyes from this compound. The specific reaction conditions may require optimization depending on the chosen coupling component.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 4-carboxy-1-naphthalenediazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, create a fine suspension of this compound in a solution of distilled water and a molar excess (typically 2.5-3 equivalents) of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, ~1.05-1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride with vigorous stirring.
-
Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
Maintain the excess of nitrous acid for a short period (e.g., 15-30 minutes) with continued stirring at 0-5 °C to ensure complete reaction.
-
The resulting solution contains the 4-carboxy-1-naphthalenediazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenol (B47542)
This protocol details the synthesis of an azo dye by coupling the diazonium salt of this compound with phenol.
Materials:
-
4-carboxy-1-naphthalenediazonium salt solution (from Protocol 1)
-
Phenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of phenol in a cold aqueous solution of sodium hydroxide (sufficient to form the phenoxide ion).
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenol solution.
-
A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific structure of the dye.
-
Maintain the reaction mixture at 0-5 °C with continuous stirring for an additional 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.
Protocol 3: Azo Coupling with β-Naphthol
This protocol describes the synthesis of an azo dye using β-naphthol as the coupling component.
Materials:
-
4-carboxy-1-naphthalenediazonium salt solution (from Protocol 1)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve a molar equivalent of β-naphthol in a cold aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred, cold β-naphthol solution.
-
Observe the formation of a deeply colored precipitate.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Isolate the azo dye by vacuum filtration.
-
Wash the precipitate thoroughly with cold distilled water.
-
Purify the product by recrystallization from an appropriate solvent.
Data Presentation
The following tables summarize hypothetical quantitative data for azo dyes synthesized from this compound with different coupling components. This data is illustrative and actual experimental values will need to be determined.
Table 1: Physicochemical Properties of Azo Dyes Derived from this compound
| Dye Name | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) |
| 4-((4-hydroxyphenyl)azo)-1-naphthoic acid | Phenol | C₁₇H₁₂N₂O₃ | 292.29 | Orange-Red | >250 (decomposes) |
| 4-((2-hydroxy-1-naphthalenyl)azo)-1-naphthoic acid | β-Naphthol | C₂₁H₁₄N₂O₃ | 342.35 | Deep Red | >300 (decomposes) |
| 4-((4-(dimethylamino)phenyl)azo)-1-naphthoic acid | N,N-Dimethylaniline | C₁₉H₁₇N₃O₂ | 319.36 | Red-Violet | 280-285 |
Table 2: Spectroscopic and Fastness Properties of Azo Dyes Derived from this compound
| Dye Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Light Fastness (1-8) | Wash Fastness (1-5) |
| 4-((4-hydroxyphenyl)azo)-1-naphthoic acid | Ethanol | 485 | 25,000 | 5-6 | 4 |
| 4-((2-hydroxy-1-naphthalenyl)azo)-1-naphthoic acid | DMF | 520 | 35,000 | 6-7 | 4-5 |
| 4-((4-(dimethylamino)phenyl)azo)-1-naphthoic acid | Ethanol | 550 | 45,000 | 4-5 | 3-4 |
Note: Light fastness is rated on a scale of 1 (poor) to 8 (excellent). Wash fastness is rated on a scale of 1 (poor) to 5 (excellent).
Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Caption: Mechanism of the diazotization reaction.
Caption: General mechanism of the azo coupling reaction.
Application of 4-Amino-1-naphthoic Acid in HPLC Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of 4-Amino-1-naphthoic acid as a pre-column derivatization reagent for the sensitive analysis of primary amine-containing compounds by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
In the fields of biomedical research, pharmaceutical development, and clinical diagnostics, the quantitative analysis of various biomolecules such as amino acids, peptides, and certain carbohydrates is of paramount importance. Many of these analytes lack a native chromophore or fluorophore, making their direct detection by conventional HPLC-UV or fluorescence detectors challenging, especially at low concentrations.[1][2]
Pre-column derivatization is a widely adopted strategy to overcome this limitation. This technique involves the covalent attachment of a molecule with desirable spectroscopic properties (a "tag") to the analyte prior to chromatographic separation. This compound is a promising derivatization agent due to its rigid naphthalene (B1677914) structure, which is known to exhibit strong fluorescence. By converting it into a reactive intermediate, it can be used to label primary amines, thereby significantly enhancing the sensitivity and selectivity of their detection.
This application note details a robust method for the derivatization of primary amines using this compound and their subsequent analysis by reversed-phase HPLC with fluorescence detection. The protocols provided are based on well-established methods for the closely related compound, 1-Naphthoic acid, and are expected to be directly applicable with minor optimization.[1][2]
Principle of the Method
The derivatization process is a two-step chemical reaction. First, the carboxylic acid group of this compound is "activated" by reacting it with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a stable this compound N-hydroxysuccinimide ester (4-ANA-NHS).
In the second step, this activated ester is introduced to the sample containing the analyte with a primary amine group under slightly alkaline conditions (pH 8.0-9.0). At this pH, the primary amino group is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the displacement of the NHS leaving group and the formation of a stable, highly fluorescent amide linkage between the 4-aminonaphthoyl moiety and the analyte. The resulting derivatized analytes can then be effectively separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.[1]
Experimental Protocols
3.1. Preparation of this compound N-hydroxysuccinimide Ester (4-ANA-NHS)
This protocol should be performed by personnel with appropriate training in synthetic chemistry in a well-ventilated fume hood.
Materials and Reagents:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous, amine-free Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask, dissolve this compound and NHS in a 1:1.1 molar ratio in a minimal amount of anhydrous DMF.
-
Cool the solution in an ice bath.
-
Slowly add DCC in a 1:1.1 molar ratio to the solution while stirring.
-
Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) byproduct will form.
-
Remove the precipitate by filtration.
-
The filtrate containing the 4-ANA-NHS ester can be used directly, or the product can be purified by recrystallization.
-
Store the prepared 4-ANA-NHS solution at -20°C, protected from moisture.
3.2. Analyte Derivatization Protocol
Materials and Reagents:
-
Analyte standard or sample solution
-
0.1 M Borate (B1201080) Buffer (pH 8.5)
-
4-ANA-NHS ester solution in anhydrous DMF or DMSO (e.g., 10 mg/mL)
-
Microcentrifuge tubes or autosampler vials
Procedure:
-
Sample Preparation: Ensure the analyte sample is dissolved in an appropriate buffer. If the sample is in a buffer containing primary amines (e.g., Tris), it must be exchanged for a non-amine-containing buffer like phosphate (B84403) or borate buffer.
-
Reaction Setup: In a microcentrifuge tube or autosampler vial, mix:
-
10 µL of analyte standard or sample solution
-
80 µL of 0.1 M Borate Buffer (pH 8.5)
-
-
Derivatization Reagent Addition: Add 10 µL of the 10 mg/mL solution of 4-ANA-NHS ester.
-
Incubation: Vortex the mixture briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Analysis: The derivatized sample is now ready for HPLC analysis.
3.3. HPLC-Fluorescence Detection Protocol
HPLC System Requirements:
-
An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: Approximately 310 nm (to be optimized).
-
Emission Wavelength: Approximately 420 nm (to be optimized).
-
Data Presentation
The following table presents exemplary chromatographic data for a standard mixture of amino acids derivatized with this compound. This data is intended for illustrative purposes, and actual results may vary depending on the specific HPLC system and conditions.
| Analyte (Derivatized) | Expected Retention Time (min) | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) (fmol) |
| Aspartic Acid | 8.5 | ~310 | ~420 | < 10 |
| Glutamic Acid | 9.2 | ~310 | ~420 | < 10 |
| Serine | 10.1 | ~310 | ~420 | < 5 |
| Glycine | 11.5 | ~310 | ~420 | < 5 |
| Alanine | 13.2 | ~310 | ~420 | < 5 |
| Valine | 16.8 | ~310 | ~420 | < 5 |
| Phenylalanine | 20.5 | ~310 | ~420 | < 2 |
| Lysine | 22.1 | ~310 | ~420 | < 10 |
Conclusion
The use of this compound as a pre-column derivatization reagent offers a promising and sensitive method for the quantification of primary amine-containing analytes by HPLC with fluorescence detection. The resulting 4-aminonaphthoyl derivatives are stable and highly fluorescent, enabling low detection limits. The protocol is straightforward and can be adapted for use with automated HPLC systems, making it suitable for high-throughput analysis in various research and development settings. Optimization of the derivatization reaction conditions (e.g., pH, incubation time) and HPLC gradient may be necessary to achieve the best separation for specific complex sample matrices.
References
Application Notes and Protocols: Synthesis of 4-Amino-1-naphthoic Acid Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene (B1677914) scaffold is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 4-amino-1-naphthoic acid and its analogs have emerged as a promising class of compounds for the development of novel therapeutic agents. The presence of both an aromatic carboxylic acid and an amino group provides a versatile platform for structural modifications, enabling the fine-tuning of their pharmacological profiles. These derivatives have been shown to interact with various biological targets, leading to activities such as the induction of apoptosis in cancer cells and the disruption of bacterial cell membranes.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives.
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of this compound, particularly those incorporating the 1,4-naphthoquinone (B94277) moiety, have demonstrated significant potential as anticancer agents.[4] These compounds can induce cytotoxicity in various cancer cell lines through multiple mechanisms. One key mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[5] Furthermore, some derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and ERK pathways.[3][4] The ability to induce cell cycle arrest and apoptosis makes these compounds attractive candidates for further development as chemotherapeutic agents.[6]
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the discovery of new classes of antibacterial agents. Naphthoic acid derivatives have shown promising activity against a range of pathogenic bacteria, including multi-drug resistant strains.[2] The proposed mechanism of action for many of these compounds involves the disruption of the bacterial cell membrane integrity.[2] The facial amphiphilicity of certain derivatives allows them to interact with and permeate the bacterial membrane, leading to cell death. This membrane-disrupting mechanism is less likely to induce resistance compared to antibiotics that target specific enzymes.
Data Presentation
The following tables summarize the reported biological activities of various this compound and related naphthoquinone derivatives.
Table 1: Anticancer Activity of Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyr-1 | A375 (Melanoma) | 0.39 | [3] |
| Compound 12 | SGC-7901 (Gastric Cancer) | 4.1 | [4] |
| 2-amino-1,4-naphthoquinone-benzamide 5e | MDA-MB-231 (Breast Cancer) | Data not specified, but potent | [6] |
| 2-amino-1,4-naphthoquinone-benzamide 5f | MDA-MB-231 (Breast Cancer) | Data not specified, but potent | [6] |
| 2-amino-1,4-naphthoquinone-benzamide 5l | MDA-MB-231 (Breast Cancer) | Data not specified, but potent | [6] |
| Shikonin | Various | 1 - 50 | [5] |
| Lapachol | Glioma | 3.7 | [5] |
Table 2: Antimicrobial Activity of Naphthoic Acid and Naphthoquinone Derivatives
| Compound/Polymer | Bacterial Strain | MIC (µg/mL) | Reference |
| Naphthoic acid-derived QAC polymers | E. coli | Potent activity reported | [2] |
| Naphthoic acid-derived QAC polymers | P. aeruginosa | Potent activity reported | [2] |
| Naphthoic acid-derived QAC polymers | K. pneumoniae | Potent activity reported | [2] |
| Lanthanum-naphthoic acid complexes | E. coli | 62.5 - 250 | [7] |
| Lanthanum-naphthoic acid complexes | S. aureus | 62.5 - 250 | [7] |
| Amino acid 1,4-naphthoquinone derivatives | S. aureus | 3.9 | [8] |
| Phenylamino-phenylthio naphthoquinones | S. aureus | 31.25 - 62.5 | [9] |
| Phenylamino-phenylthio naphthoquinones | E. coli | 31.25 - 62.5 | [9] |
Experimental Protocols
Synthesis of this compound (A General Approach)
The direct synthesis of this compound can be approached through a multi-step process, drawing from established procedures for related naphthalic compounds. A plausible route involves the nitration of a suitable naphthalene precursor, followed by oxidation of a side chain to a carboxylic acid, and finally, reduction of the nitro group to an amine.
Step 1: Nitration of Acenaphthene (B1664957) (Illustrative Precursor)
-
In a 250 mL three-necked flask equipped with a stirrer, dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid.
-
Cool the solution and stir for 1 hour.
-
Slowly add a mixture of 7 mL of nitric acid and 7 mL of glacial acetic acid dropwise over 30 minutes, maintaining a low temperature.
-
After the addition is complete, continue the reaction for 1 hour.
-
Filter the reaction mixture and wash the precipitate with water until neutral to obtain the nitrated intermediate.
Step 2: Oxidation to 4-Nitro-1-naphthoic Acid
This step is a conceptual adaptation. The specific conditions for oxidizing the five-membered ring of nitroacenaphthene (B13971515) to a carboxylic acid would require optimization. Common oxidizing agents for such transformations include potassium permanganate (B83412) or chromic acid under controlled conditions.
Step 3: Reduction to this compound
-
In a 50 mL three-necked flask, suspend the 4-nitro-1-naphthoic acid intermediate in anhydrous ethanol.
-
In a separate beaker, dissolve SnCl₂·2H₂O in concentrated HCl.
-
Slowly add the SnCl₂/HCl solution to the suspension of the nitro compound.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
After the reaction is complete (monitored by TLC), the product is isolated by filtration and washed with water, ethanol, and acetone (B3395972) to yield this compound.
Synthesis of 2-Amino-1,4-naphthoquinone-benzamide Derivatives[6]
Step 1: Synthesis of 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid (3)
-
Treat 1,4-naphthoquinone (1) with 4-aminobenzoic acid (2) in DMF at 80 °C for 12 hours.
-
After the reaction, cool the mixture and precipitate the product by adding water.
-
Filter, wash with water, and dry the solid to obtain compound 3 .
Step 2: Synthesis of 2-Amino-1,4-naphthoquinone-benzamides (5a-n)
-
To a solution of compound 3 in DMF, add TBTU and NEt₃.
-
Add the appropriate amine derivative (4a-n).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Signaling pathways modulated by anticancer naphthoquinone derivatives.
Caption: Proposed mechanism of antimicrobial action for certain this compound derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-Amino-1-naphthoic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 4-Amino-1-naphthoic acid, a versatile bifunctional molecule, into various polymer architectures. The unique structural and potential fluorescent properties of the 4-amino-1-naphthyl moiety make these polymers promising candidates for applications in drug delivery, diagnostics, and advanced materials. This document outlines three primary strategies for incorporation: direct condensation polymerization to form polyamides, condensation polymerization to form polyesters (requiring protection of the amino group), and post-polymerization modification of a pre-synthesized polymer backbone.
Strategy 1: Direct Condensation Polymerization for the Synthesis of Aromatic Polyamides
This protocol describes the synthesis of a homopolymer, poly(this compound), via direct polycondensation. This method leverages the amine and carboxylic acid functionalities of the monomer to form amide bonds, resulting in an aromatic polyamide. Aromatic polyamides are known for their high thermal stability and mechanical strength.
Quantitative Data Summary: Typical Properties of Aromatic Polyamides
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 12,000 - 59,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 37,000 - 93,000 |
| Polydispersity Index (PDI) | 1.5 - 3.8 |
| Glass Transition Temperature (Tg) (°C) | 240 - 300 |
Experimental Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Pyridine (B92270), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Mechanical stirrer
Procedure:
-
Drying: Dry the this compound under vacuum at 80°C for 12 hours before use. Ensure all glassware is flame-dried and cooled under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask equipped with a mechanical stirrer and under a positive pressure of argon or nitrogen, add this compound (e.g., 1.87 g, 10 mmol), anhydrous calcium chloride (e.g., 1.11 g, 10 mmol), and anhydrous NMP (e.g., 20 mL).
-
Dissolution: Stir the mixture at room temperature until the monomer and salt are fully dissolved.
-
Addition of Reagents: Add anhydrous pyridine (e.g., 1.6 mL, 20 mmol) and triphenyl phosphite (e.g., 5.2 mL, 20 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100-110°C and stir vigorously for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it slowly into a large volume of methanol (e.g., 200 mL) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with hot methanol and then with water to remove any residual salts and low molecular weight oligomers.
-
Drying: Dry the polymer in a vacuum oven at 80°C to a constant weight.
Characterization:
-
FTIR Spectroscopy: The formation of the polyamide can be confirmed by the appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹, amide I C=O stretch around 1650 cm⁻¹, and amide II N-H bend around 1540 cm⁻¹). The disappearance of the broad carboxylic acid O-H stretch will also be evident.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆ with LiCl) can confirm the polymer structure. Aromatic proton signals will be observed in the range of 7.0-8.5 ppm.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermal Analysis (DSC/TGA): Determine the glass transition temperature (Tg) and the thermal stability of the polymer.
Caption: Workflow for the direct condensation polymerization of this compound.
Strategy 2: Condensation Polymerization for the Synthesis of Polyesters
To synthesize polyesters incorporating this compound, the more reactive amino group must be protected to prevent the formation of amide bonds. This protocol involves the protection of the amino group, conversion of the carboxylic acid to a more reactive acyl chloride, and subsequent polycondensation with a diol.
Quantitative Data Summary: Typical Properties of Aromatic-Aliphatic Polyesters
The properties of the final polyester (B1180765) will depend on the chosen diol. The following table provides representative data for polyesters containing aromatic and aliphatic units.
| Property | Typical Value Range |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 25,000 |
| Polydispersity Index (PDI) | 1.8 - 2.8 |
| Glass Transition Temperature (Tg) (°C) | 80 - 120 |
Experimental Protocol: Synthesis of a Polyester from Protected this compound
Part A: Protection of the Amino Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Dissolution: Dissolve this compound (e.g., 1.87 g, 10 mmol) in a mixture of 1,4-dioxane (20 mL) and 1 M NaOH (12 mL).
-
Protection Reaction: Cool the solution to 0°C in an ice bath. Add (Boc)₂O (e.g., 2.4 g, 11 mmol) and stir the mixture vigorously at room temperature overnight.
-
Acidification: Cool the mixture to 0°C and acidify with 1 M HCl to pH 2-3.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain Boc-protected this compound.
Part B: Polyester Synthesis via Interfacial Polycondensation
Materials:
-
Boc-protected this compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
A diol (e.g., 1,6-hexanediol)
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Methanol
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the Boc-protected this compound (e.g., 2.87 g, 10 mmol) in anhydrous DCM (20 mL). Add a catalytic amount of DMF. Slowly add thionyl chloride (e.g., 1.1 mL, 15 mmol) at 0°C. Stir at room temperature for 2 hours, then reflux for 1 hour. Remove excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the diol (e.g., 1,6-hexanediol, 1.18 g, 10 mmol) and NaOH (e.g., 0.8 g, 20 mmol) in water (50 mL). Add a phase transfer catalyst (e.g., 50 mg).
-
Organic Phase Preparation: Dissolve the freshly prepared acyl chloride in DCM (50 mL).
-
Interfacial Polycondensation: Vigorously stir the aqueous phase while rapidly adding the organic phase. Continue stirring for 1-2 hours at room temperature.
-
Work-up: Separate the organic layer, wash with water, dilute HCl, and then water until neutral.
-
Precipitation: Precipitate the polymer by pouring the DCM solution into a large volume of cold methanol.
-
Isolation and Drying: Collect the polymer by filtration and dry under vacuum at 60°C.
-
Deprotection (Optional): To obtain the free amino group on the polymer side chain, the Boc group can be removed by treating the polymer with trifluoroacetic acid (TFA) in DCM.
Caption: Workflow for the synthesis of polyesters incorporating this compound.
Strategy 3: Post-Polymerization Modification
This is a versatile two-step approach where a reactive polymer backbone is first synthesized, followed by the attachment of this compound. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent method to create a well-defined polymer backbone with reactive side groups. Here, we describe the synthesis of poly(pentafluorophenyl acrylate) followed by its modification.
Quantitative Data Summary: Representative Data for Modified Acrylate (B77674) Polymers
The final properties will depend on the degree of modification. The table below shows typical data for an acrylate polymer before and after modification.
| Polymer ID | Mn ( g/mol ) | PDI | Tg (°C) |
| P(PFPA) Precursor | 10,000 | < 1.2 | ~50 |
| Modified Polymer | 15,000+ | < 1.3 | > 100 |
Experimental Protocol: Post-Polymerization Modification
Part A: Synthesis of Poly(pentafluorophenyl acrylate) (P(PFPA)) via RAFT Polymerization
Materials:
-
Pentafluorophenyl acrylate (PFPA), monomer
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
1,4-Dioxane, anhydrous
-
Cold methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve PFPA (e.g., 5 g, 21 mmol), DDMAT (e.g., 76 mg, 0.21 mmol), and AIBN (e.g., 7 mg, 0.042 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for 6-12 hours.
-
Quenching: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Collect the polymer by filtration and dry it under vacuum.
Part B: Modification with this compound
Materials:
-
P(PFPA) polymer
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (B128534) (TEA) or another non-nucleophilic base
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve P(PFPA) (e.g., 1 g) in anhydrous DMF (10 mL) in a flask.
-
Addition of Reagents: Add this compound (e.g., 1.5 equivalents per PFP ester group) and triethylamine (e.g., 2 equivalents per PFP ester group).
-
Modification Reaction: Stir the mixture at 50-60°C for 24 hours under an inert atmosphere.
-
Precipitation: Precipitate the modified polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Purification: Collect the polymer by filtration. To remove unreacted this compound and the triethylamine salt, redissolve the polymer in a minimal amount of DMF and re-precipitate, or purify by dialysis if the polymer is water-soluble after modification.
-
Drying: Dry the final polymer under vacuum.
Caption: Workflow for post-polymerization modification to incorporate this compound.
Logical Relationship of Polymer Functionalization
The incorporation of this compound can be viewed as a process of imparting new functionality to a polymer chain, analogous to a signaling pathway where a stimulus leads to a specific response.
Caption: Logical pathway from monomer to functional polymer with enhanced properties.
Application Notes and Protocols for Quantification of 4-Amino-1-naphthoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthoic acid is a molecule of interest in various fields of biomedical research due to its structural similarity to endogenous compounds and its potential as a building block in medicinal chemistry. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification of this compound using HPLC with Fluorescence Detection (HPLC-FLD)
This method is suitable for researchers who require a sensitive and cost-effective technique for quantification. This compound possesses native fluorescence due to its naphthalene (B1677914) ring structure, which allows for direct detection without the need for derivatization, simplifying the sample preparation process.
Experimental Protocol: HPLC-FLD
1. Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 320 nm
-
Emission Wavelength: 410 nm
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of this compound in the biological samples can be determined from this calibration curve.
Data Presentation
| Parameter | Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | 92 - 108% |
| Precision (RSD%) | < 10% |
Experimental Workflow
Caption: HPLC-FLD workflow for this compound.
Method 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher selectivity and sensitivity, making it ideal for complex biological matrices and when lower detection limits are required. Due to the presence of both an amino and a carboxylic acid group, derivatization is not strictly necessary for LC-MS/MS, as the compound can be readily ionized.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Urine)
-
Dilution:
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 3 µm) is suitable for retaining this polar compound.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% B, hold for 1 min.
-
Linearly decrease to 50% B over 5 min.
-
Hold at 50% B for 2 min.
-
Return to 95% B and equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 171.1 (corresponding to loss of NH3) and m/z 143.1 (corresponding to loss of COOH). The most intense and stable transition should be used for quantification.
-
Internal Standard (e.g., Isotopically Labeled this compound): To be determined based on the available standard.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 95 - 105% |
| Precision (RSD%) | < 5% |
Signaling Pathway and Logical Relationships
Caption: LC-MS/MS workflow for this compound.
Discussion and Method Selection
The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study.
-
HPLC-FLD is a robust and less expensive method suitable for studies where high sensitivity is not the primary concern. Its main advantage is the simplicity of the sample preparation due to the native fluorescence of this compound.
-
LC-MS/MS is the gold standard for quantitative bioanalysis, offering superior sensitivity, selectivity, and specificity.[3] It is the preferred method for regulated bioanalytical studies and for applications requiring the measurement of very low concentrations of the analyte in complex matrices. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.[4]
Sample Handling and Stability
Proper sample handling is critical to ensure the integrity of the results.
-
Collection: Biological samples should be collected in appropriate containers (e.g., EDTA tubes for plasma).
-
Storage: Samples should be processed as quickly as possible or stored at -80°C to minimize degradation of the analyte.[5] Multiple freeze-thaw cycles should be avoided.[5]
-
Urine Samples: For urine, it is advisable to collect a 24-hour sample or normalize the analyte concentration to creatinine (B1669602) to account for variations in urine dilution.[6]
By following these detailed protocols, researchers can achieve reliable and accurate quantification of this compound in various biological samples, enabling further insights into its physiological and pharmacological roles.
References
- 1. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acids Quantitative by LC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Amino-1-naphthoic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely recognized and practical synthetic route to this compound involves a two-step process:
-
Nitration of 1-naphthoic acid to yield 4-nitro-1-naphthoic acid.
-
Reduction of the nitro group of 4-nitro-1-naphthoic acid to the corresponding amino group.
This pathway is generally favored due to the availability of the starting material and the relatively straightforward nature of the reactions.
Q2: What are the critical parameters to control during the nitration of 1-naphthoic acid to maximize the yield of the 4-nitro isomer?
A2: Controlling the reaction temperature is crucial for achieving high regioselectivity. Lower temperatures generally favor the formation of the desired 4-nitro isomer and minimize the production of unwanted side products. The choice and composition of the nitrating agent, typically a mixture of nitric acid and sulfuric acid, also play a significant role in the reaction's outcome.
Q3: Which reducing agents are most effective for the conversion of 4-nitro-1-naphthoic acid to this compound?
A3: Several reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and efficient method.[1] Chemical reductions using metals in acidic media, such as iron in acetic acid or tin(II) chloride, are also effective and can be advantageous when certain functional groups that are sensitive to hydrogenation are present.[1]
Q4: How can I purify the final this compound product?
A4: Recrystallization is the most common method for purifying the final product. A suitable solvent system, often an aqueous solution of an organic acid like acetic acid or a mixture of solvents such as dichloromethane (B109758) and methanol, can be used to obtain high-purity crystalline this compound.[2][3]
Q5: What are the main side products to expect during this synthesis?
A5: In the nitration step, the formation of other nitro-isomers of 1-naphthoic acid is the primary side reaction.[4] Over-nitration to dinitro compounds can also occur under harsh conditions. During the reduction step, incomplete reduction may leave traces of the starting nitro compound or form intermediate products like nitroso or hydroxylamine (B1172632) derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | - Reaction temperature too high, leading to side reactions. - Incomplete reaction due to low temperature or insufficient reaction time. - Incorrect ratio of nitric acid to sulfuric acid. | - Maintain a low and controlled reaction temperature, typically between 0-10 °C. - Monitor the reaction progress using TLC to ensure completion. - Optimize the composition of the nitrating mixture. |
| Formation of multiple isomers in nitration | - The directing effects of the carboxylic acid group can lead to a mixture of isomers. - High reaction temperatures can decrease selectivity.[4] | - Employ milder nitrating agents, such as acetyl nitrate, which may offer better regioselectivity.[4] - Carefully control the reaction temperature to favor the kinetic product.[4] |
| Low yield in reduction step | - Inactivated catalyst (in case of catalytic hydrogenation). - Insufficient amount of reducing agent. - Incomplete reaction. | - Use fresh, high-quality catalyst. - Ensure a stoichiometric excess of the reducing agent. - Monitor the reaction by TLC and allow for sufficient reaction time. |
| Product is difficult to purify | - Presence of persistent impurities or closely related isomers. - "Oiling out" during recrystallization instead of crystallization. | - Perform a preliminary purification by column chromatography before recrystallization. - During recrystallization, ensure the hot solution is not supersaturated and allow for slow cooling to promote crystal growth.[3] Using a solvent pair can also be beneficial.[3] |
| Dark coloration of the final product | - Presence of oxidized impurities.[4] - Trace amounts of residual catalyst. | - Treat the solution with activated charcoal during recrystallization to remove colored impurities.[3] - Ensure complete removal of the catalyst by filtration after the reaction. |
Experimental Protocols
The following are illustrative protocols for the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Nitration of 1-Naphthoic Acid
Objective: To synthesize 4-nitro-1-naphthoic acid from 1-naphthoic acid.
Materials:
-
1-Naphthoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 g of 1-naphthoic acid to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture until all the 1-naphthoic acid has dissolved.
-
Prepare a nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-naphthoic acid, keeping the temperature of the reaction mixture between 0 and 5 °C.
-
After the addition is complete, continue to stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
The precipitated 4-nitro-1-naphthoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Protocol 2: Reduction of 4-Nitro-1-naphthoic Acid
Objective: To synthesize this compound by reducing 4-nitro-1-naphthoic acid.
Materials:
-
4-Nitro-1-naphthoic acid
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source
-
Diatomaceous earth (e.g., Celite)
Procedure:
-
In a hydrogenation flask, dissolve 5 g of 4-nitro-1-naphthoic acid in 100 mL of ethanol.
-
Carefully add 0.5 g of 10% Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas to remove air.
-
Pressurize the flask with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Quantitative Data Presentation
The yield of this compound is highly dependent on the reaction conditions for both the nitration and reduction steps. The following table provides a general comparison of different reduction methods for aromatic nitro compounds.
| Reduction Method | Typical Reducing Agents | General Yield Range (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni[1] | 85-95 | High yields, clean reaction, catalyst can be recycled. | May reduce other functional groups, requires specialized equipment for handling hydrogen gas. |
| Metal/Acid Reduction | Fe/CH₃COOH, SnCl₂/HCl[1] | 70-90 | Good for substrates with functional groups sensitive to hydrogenation, inexpensive reagents. | Stoichiometric amounts of metal are required, leading to significant waste, work-up can be tedious. |
| Sulfide Reduction | Na₂S or (NH₄)₂S | 60-80 | Can be selective for one nitro group in the presence of others.[1] | Can be less efficient, potential for sulfur-containing byproducts. |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in synthesis.
References
overcoming solubility issues of 4-Amino-1-naphthoic acid in aqueous solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Amino-1-naphthoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: this compound has a chemical structure that includes a large, hydrophobic naphthalene (B1677914) ring system.[1] While the carboxylic acid and amino groups can participate in hydrogen bonding, the nonpolar aromatic portion of the molecule restricts its interaction with water, leading to low solubility at neutral pH.
Q2: What are the key physicochemical properties of this compound to consider for solubilization?
A2: Understanding the physicochemical properties is crucial for developing an effective solubilization strategy. Key properties are summarized in the table below. The predicted pKa of approximately 4.73 is particularly important, as it indicates that the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the solution.[2]
Q3: What is the most direct method to improve the aqueous solubility of this compound?
A3: The most straightforward and effective method is pH modification.[3] Since this compound is a carboxylic acid, increasing the pH of the aqueous solution to a value at least two units above its pKa (i.e., pH > 6.73) will cause the carboxylic acid group to deprotonate, forming the more soluble naphthoate salt.[1]
Q4: I need to prepare a concentrated stock solution of this compound. What solvents are recommended?
A4: For concentrated stock solutions, organic solvents are the preferred choice. This compound is generally soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other alcohols.[1][4] When selecting a co-solvent, always consider its compatibility with your downstream experimental assays, including potential toxicity to cells or interference with analytical measurements.
Q5: My this compound precipitates when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?
A5: This common issue, known as "crashing out," occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. To prevent this, consider the following troubleshooting steps:
-
Verify Buffer pH: Ensure the pH of your final aqueous buffer is sufficiently high (e.g., pH 7.4 or higher) to maintain the compound in its deprotonated, more soluble form.[1]
-
Reduce Final Concentration: The simplest approach may be to work with a lower final concentration of the compound in your experiment.
-
Use a Co-solvent: Maintaining a small percentage of the organic solvent (e.g., 1-5% DMSO) in the final aqueous solution can help maintain solubility. However, always check the tolerance of your experimental system to the chosen co-solvent.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. This can be a viable alternative if organic solvents are not suitable for your experiment.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder in Aqueous Buffer
This guide provides a step-by-step protocol for dissolving this compound by pH adjustment.
Experimental Protocol: Solubilization by pH Adjustment
-
Preparation: Weigh the desired amount of this compound powder. Prepare your target aqueous buffer (e.g., PBS, TRIS) without final pH adjustment.
-
Suspension: Add the this compound powder to the buffer to form a suspension.
-
Titration: While continuously stirring the suspension, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Dissolution: Monitor the solution's clarity. As the pH increases above ~5.0, the powder will begin to dissolve. Continue adding the base until the solution is clear.
-
Final pH Adjustment: Carefully adjust the solution to your desired final pH using a dilute acid (e.g., 0.1 M HCl) or base.
-
Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your buffer and co-solvents.
Below is a workflow diagram illustrating this process.
Caption: Workflow for dissolving this compound via pH adjustment.
Issue 2: Need for a Solubilization Method Without Extreme pH or Organic Solvents
For sensitive biological assays where pH changes or organic solvents are not permissible, cyclodextrin-mediated solubilization is a suitable alternative.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin (B1172386) Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your desired aqueous buffer. The optimal concentration and molar ratio of cyclodextrin to the compound may require some optimization, but a starting point of a 2:1 to 5:1 molar ratio is recommended.
-
Addition of Compound: Add the pre-weighed this compound powder directly to the cyclodextrin-containing buffer.
-
Mixing: Vigorously mix the suspension using a vortex for several minutes. If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes.
-
Equilibration: Allow the solution to equilibrate by stirring or shaking for at least one hour at a controlled temperature to ensure the formation of the inclusion complex.
-
Filtration: Centrifuge the solution to pellet any remaining undissolved compound and carefully collect the supernatant containing the solubilized complex.
The logical relationship for choosing a solubilization method is depicted in the diagram below.
Caption: Decision tree for selecting a suitable solubilization method.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [2][5] |
| Molecular Weight | 187.19 g/mol | [2][5] |
| Predicted pKa | ~4.73 | [2] |
| Appearance | Solid powder | |
| Aqueous Solubility | Poor at neutral pH | |
| Organic Solvent Solubility | Soluble in DMSO and alcohols | [1][4] |
Table 2: Troubleshooting Summary for Common Solubility Issues
| Issue | Probable Cause | Recommended Solution(s) |
| Powder does not dissolve in neutral buffer. | The compound is in its poorly soluble, protonated form. | Increase the buffer pH to > 6.73 to deprotonate the carboxylic acid. |
| A precipitate forms upon dilution of an organic stock solution into an aqueous buffer. | The final concentration exceeds the aqueous solubility limit. | 1. Lower the final concentration.2. Ensure the final buffer pH is sufficiently high.3. Maintain a low percentage of the organic co-solvent in the final solution. |
| The experimental system (e.g., cells) is sensitive to pH changes or organic solvents. | The chosen solubilization method is incompatible with the assay. | Use an alternative solubilization method such as cyclodextrin complexation. |
References
Technical Support Center: Optimizing Fluorescence of 4-Amino-1-naphthoic Acid Derivatives
Welcome to the technical support center for the effective utilization of 4-Amino-1-naphthoic acid derivatives in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing fluorescence signals in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the fluorescence intensity of this compound derivatives?
The fluorescence of this compound and its derivatives is highly sensitive to several environmental and structural factors. Key influencers include:
-
Solvent Polarity: Many 4-amino-1,8-naphthalimide (B156640) derivatives exhibit solvatochromism, where the emission properties are dependent on the polarity of the solvent.[1][2][3] An increase in solvent polarity can lead to a decrease in fluorescence quantum yields for some derivatives.[3]
-
pH of the Medium: The pH of the solution is a critical factor.[4][5] For derivatives with ionizable groups, such as a carboxylic acid, changes in pH can alter the protonation state and consequently the electronic configuration and fluorescence characteristics.[5] Some derivatives are designed to be pH-independent for specific applications.[6]
-
Molecular Structure and Substituent Groups: The nature of the amino group and other substituents on the naphthoic acid or naphthalimide ring significantly impacts fluorescence.[2][4] Electron-donating groups like amino (-NH2) and hydroxyl (-OH) groups generally increase fluorescence intensity, while electron-withdrawing groups like nitro (-NO2) and carboxyl (-COOH) groups can decrease it.[4]
-
Concentration: High concentrations of the fluorescent molecule can lead to self-quenching or inner filter effects, resulting in a non-linear relationship between concentration and fluorescence intensity.[5]
-
Temperature and Viscosity: An increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay.[4] Higher viscosity, on the other hand, can restrict molecular motion and enhance fluorescence.[4]
-
Presence of Quenchers: Certain molecules, such as oxygen and heavy atoms, can act as quenchers and reduce fluorescence intensity.[4]
Q2: My fluorescence signal is weak. What are the potential causes and how can I improve it?
A weak fluorescence signal can stem from several issues. Here's a systematic approach to troubleshooting:
-
Verify Excitation and Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific derivative and solvent system. These can be determined by running excitation and emission scans on a spectrofluorometer.
-
Optimize Concentration: The concentration of your derivative might be too low.[5] Try preparing a dilution series to find the optimal concentration that gives a strong signal without causing inner filter effects.
-
Check pH: If your derivative has a pH-sensitive group, ensure the buffer pH is in the optimal range for high fluorescence.[5] The pKa of the molecule is a critical parameter to consider.[5]
-
Solvent Selection: The choice of solvent can dramatically affect the quantum yield.[1][3] For solvatochromic dyes, switching to a less polar solvent might enhance the signal.[1]
-
Sample Purity: Impurities in your sample or solvent can quench fluorescence. Ensure high-purity solvents and reagents are used.[5]
-
Instrument Settings: Check the settings on your fluorometer, including slit widths and detector gain, to ensure they are optimized for your sample.
Q3: I am observing a shift in the emission wavelength. What does this indicate?
A shift in the emission wavelength, known as a solvatochromic shift, is characteristic of many 4-amino-1,8-naphthalimide derivatives and is often related to changes in the local environment of the fluorophore.[1][2][3]
-
Positive Solvatofluorochromism: A red-shift (to longer wavelengths) with increasing solvent polarity is common for these compounds.[3] This indicates a larger dipole moment in the excited state compared to the ground state.
-
Binding Events: In biological assays, a shift in emission can indicate the binding of the derivative to a target molecule, such as a protein or nucleic acid.[7] This is because the polarity of the binding pocket is often different from the bulk solvent.
Q4: How can I minimize photobleaching of my this compound derivative during an experiment?
Photobleaching, the irreversible photochemical destruction of a fluorophore, can be a significant issue in fluorescence microscopy and long-term measurements. To minimize it:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light.[5]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or buffer.
-
Deoxygenate the Sample: The presence of oxygen can accelerate photobleaching. If your experiment allows, deoxygenate your samples.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Fluorescence Signal | Incorrect excitation/emission wavelengths. | Determine optimal wavelengths by running scans. |
| Concentration is too low. | Increase concentration, being mindful of inner filter effects.[5] | |
| pH is outside the optimal range. | Adjust the pH of the buffer to the optimal range for the derivative.[5] | |
| Sample degradation or hydrolysis. | Prepare fresh solutions. For some naphthalimide derivatives, be aware of potential hydrolysis at high pH.[1] | |
| Quenching by impurities or buffer components. | Use high-purity solvents and check for background fluorescence of the buffer.[5] | |
| Unstable or Erratic Fluorescence Readings | pH fluctuations. | Use a buffer with sufficient capacity to maintain a stable pH.[5] |
| Photobleaching. | Minimize exposure to excitation light; use lower intensity or shorter exposure times.[5] | |
| Precipitation of the derivative. | Check the solubility of the compound in your experimental buffer; consider using a co-solvent if necessary. | |
| Instrument instability. | Allow the instrument lamp to warm up sufficiently; check for lamp fluctuations. | |
| Unexpected Fluorescence Peaks | Fluorescent impurities in the solvent or buffer. | Run a blank measurement of the solvent and buffer to identify background fluorescence.[5] |
| Formation of aggregates or excimers. | This can occur at high concentrations. Dilute the sample and re-measure.[5] | |
| Hydrolysis byproduct formation. | For certain imide derivatives, hydrolysis can lead to a new fluorescent species with a different emission maximum.[1] | |
| Shift in Emission Wavelength | Change in solvent polarity. | This is expected for solvatochromic dyes.[2][3] Use it as an indicator of the local environment. |
| Binding to a target molecule. | This is often the desired outcome in sensing applications, indicating a successful interaction.[7] | |
| Change in pH. | The protonation state of the molecule can affect the emission wavelength.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the solvent or buffer to be used in the experiment. A typical starting concentration is 1-10 µM.
-
Emission Scan:
-
Set the spectrofluorometer to a known or estimated excitation wavelength.
-
Scan a range of emission wavelengths (e.g., 400 nm to 700 nm) to find the wavelength of maximum fluorescence intensity. This is the optimal emission wavelength (λem).
-
-
Excitation Scan:
-
Set the emission monochromator to the optimal emission wavelength (λem) determined in the previous step.
-
Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm) to find the wavelength that produces the maximum fluorescence signal. This is the optimal excitation wavelength (λex).
-
-
Verification: Re-run the emission scan using the newly determined optimal excitation wavelength to confirm the optimal emission wavelength.
Protocol 2: General Procedure for Pre-column Derivatization of Amino Acids
This protocol is a general guideline for derivatizing primary amino acids with a this compound derivative for HPLC analysis with fluorescence detection.[8]
-
Activation of the Carboxylic Acid (if necessary): If the naphthoic acid derivative is not already in an activated form, it needs to be converted to an active ester (e.g., N-hydroxysuccinimide (NHS) ester) to efficiently react with the amino group of the amino acids.[8]
-
Sample Preparation:
-
Ensure the amino acid sample is dissolved in an appropriate buffer.
-
If the sample contains primary amines (e.g., Tris buffer), it must be exchanged for a non-amine-containing buffer like borate (B1201080) buffer.[8]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the amino acid standard or sample solution with a slightly alkaline buffer (e.g., 0.1 M Borate Buffer, pH 8.5).[8]
-
Add the activated this compound derivative solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time to ensure complete derivatization.
-
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing solution if necessary.
-
Analysis: The resulting fluorescently labeled amino acids can then be separated by reversed-phase HPLC and detected using a fluorescence detector set to the optimal excitation and emission wavelengths.[8]
Visualizations
Signaling and Detection Pathway
Caption: Generalized workflow for fluorescence-based detection using a this compound derivative probe.
Experimental Workflow for Fluorescence Optimization
Caption: A logical workflow for optimizing the fluorescence signal in an experimental setup.
Troubleshooting Logic for Weak Fluorescence Signal
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Amino-1-naphthoic Acid
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 4-Amino-1-naphthoic acid. Below, you will find a comprehensive set of frequently asked questions (FAQs) and a detailed troubleshooting protocol to help you achieve symmetric peaks and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the trailing side.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian shape.[2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing, though a value up to 1.5 may be acceptable for some assays.[1][3] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: What are the most likely causes of peak tailing for this compound?
A2: The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[4] this compound is an amphoteric compound, meaning it has both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The most probable cause of peak tailing is a secondary ionic interaction between the analyte and the stationary phase.[5][6] Specifically, the basic amine group can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) that are present on the surface of silica-based HPLC columns, especially when these silanols are ionized (Si-O⁻).[4][7][8]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor for ionizable compounds like this compound because it controls their ionization state and the charge of the column's stationary phase.[9][10]
-
Analyte Ionization: If the mobile phase pH is close to the pKa of the analyte's functional groups, a mixture of ionized and non-ionized forms can exist simultaneously, leading to peak broadening and tailing.[1][8]
-
Silanol Group Ionization: At mid-range pH values (typically > 3.5), residual silanol groups on the silica (B1680970) surface become deprotonated and negatively charged, which strongly attracts the positively charged (protonated) amino group of the analyte, causing tailing.[4][8]
To achieve a sharp, symmetrical peak, it is crucial to operate at a pH that ensures the analyte is in a single, stable ionic state and minimizes secondary interactions. For this compound, a low mobile phase pH (e.g., 2.5 - 3.5) is generally recommended to protonate the silanol groups, thereby preventing the secondary ionic interaction.[4][6]
Q4: What mobile phase additives or buffers can I use to eliminate peak tailing?
A4: Using a buffer is essential to maintain a stable pH and improve peak shape.[2][11]
-
Low pH Additives: Adding 0.1% formic acid or acetic acid to the mobile phase is a common strategy to lower the pH and protonate silanol groups.[12][13] Phosphoric acid can also be used to create a low-pH buffer system.[14]
-
Buffers: For stable pH control, use a buffer with a pKa close to the desired mobile phase pH. Common choices for low-pH work include phosphate (B84403) or formate (B1220265) buffers at concentrations of 10-50 mM.[1] Higher buffer concentrations can help mask residual silanol activity.[6][12]
-
Competing Bases: While additives like triethylamine (B128534) (TEA) have historically been used to compete with basic analytes for active silanol sites, their use is less common with modern, high-purity, end-capped columns.[7][12]
Q5: Could my HPLC column be the source of the problem?
A5: Yes, the column is a frequent source of peak shape issues.
-
Column Chemistry: For analyzing compounds with basic functional groups, it is highly recommended to use a modern, high-purity "Type B" silica column that is fully end-capped.[7] End-capping chemically bonds the free silanol groups, reducing the sites available for secondary interactions.[4][12]
-
Column Degradation: Over time, columns can degrade, especially if used outside their recommended pH range.[10] This can expose more active silanol sites.
-
Physical Problems: A void at the column inlet or a partially blocked inlet frit can cause physical distortion of the peak shape for all analytes.[2] If all peaks in your chromatogram are tailing, this is a likely cause.
Q6: What other experimental factors can contribute to peak tailing?
A6: Beyond chemical interactions, several other factors can cause peak tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample and reinjecting.[2]
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase composition.[1]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can lead to band broadening and tailing.[3][8]
Systematic Troubleshooting Guide
This section provides a detailed protocol to methodically diagnose and resolve peak tailing for this compound.
Experimental Protocol: Troubleshooting Workflow
-
Step 1: Diagnose the Problem Type (Physical vs. Chemical)
-
Methodology: Inject a neutral, non-polar compound (e.g., Toluene or Uracil) using your current method.
-
Analysis:
-
If the neutral compound's peak tails, the issue is likely physical . Proceed to check for extra-column volume (tubing, fittings) and consider replacing the column to check for a void or blockage.[15]
-
If the neutral compound's peak is symmetrical but the this compound peak tails, the issue is chemical . Proceed to Step 2.[16]
-
-
-
Step 2: Optimize Mobile Phase pH
-
Methodology: Prepare a series of buffered mobile phases. For example, using a C18 column, prepare an aqueous component consisting of 20 mM potassium phosphate buffer adjusted to pH values of 4.0, 3.5, 3.0, and 2.5. The organic phase can be acetonitrile (B52724) or methanol.
-
Chromatographic Analysis: Equilibrate the system with the first mobile phase (e.g., pH 4.0). Inject a standard solution of this compound. Record the chromatogram and calculate the Tailing Factor (Tf).
-
Iterative Testing: Repeat the analysis for each prepared mobile phase, ensuring the column is fully equilibrated before each injection.
-
Data Analysis: Compare the Tailing Factors to identify the optimal pH that provides the most symmetrical peak.
-
-
Step 3: Evaluate Column Performance
-
Methodology: If pH optimization does not resolve the tailing, replace the current column with a new, high-quality, end-capped C18 column from a reputable manufacturer.
-
Analysis: Repeat the analysis using the optimal mobile phase conditions identified in Step 2. A significant improvement in peak shape indicates that the original column was degraded or unsuitable.
-
-
Step 4: Assess Sample Concentration and Solvent
-
Methodology:
-
To check for overload, prepare a sample at 50% of the original concentration and inject it.
-
To check for solvent effects, ensure your sample is dissolved in a solvent identical to or weaker than the initial mobile phase.
-
-
Analysis: If diluting the sample or changing the injection solvent improves the peak shape, the original conditions were causing overload or solvent mismatch.
-
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
The table below summarizes hypothetical results from the pH optimization experiment described in Step 2.
| Mobile Phase Aqueous Component | pH | Retention Time (min) | Tailing Factor (Tf) | Peak Shape Observation |
| 20 mM Potassium Phosphate | 4.0 | 5.2 | 2.1 | Severe Tailing |
| 20 mM Potassium Phosphate | 3.5 | 5.8 | 1.7 | Moderate Tailing |
| 20 mM Potassium Phosphate | 3.0 | 6.5 | 1.3 | Minor Tailing |
| 20 mM Potassium Phosphate | 2.5 | 7.1 | 1.1 | Symmetrical |
Visualizations
Troubleshooting Workflow Diagram
Caption: A flowchart for systematically troubleshooting peak tailing.
Mechanism of Peak Tailing Diagram
Caption: Chemical interactions leading to peak tailing of amine-containing analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. labcompare.com [labcompare.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Separation of 4-Amino-1-naphthalenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 4-Amino-1-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized via reduction of 1-nitronaphthalene, impurities may include unreacted starting material, and intermediates like 1-nitroso-naphthalene and N-(naphthalen-1-yl)hydroxylamine.[1] Synthesis via amination of a 1-naphthoic acid derivative may result in isomeric impurities.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Due to the presence of both a carboxylic acid and an amino group, polar solvents are generally suitable. For structurally similar compounds like aminonaphthoic acid isomers, solvents such as ethanol, methanol, water, or mixtures of these are effective.[2][3] For aromatic carboxylic acids, toluene (B28343) has also been used.[4] The choice of solvent should be guided by the solubility profile of this compound, where it is highly soluble in the hot solvent and poorly soluble at room temperature.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the purity of fractions. A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol, should be used to achieve good separation between this compound and its impurities. The spots can be visualized under UV light.
Q4: My purified this compound is colored. How can I decolorize it?
A4: The presence of color may indicate trace impurities. Treating a solution of the crude product with activated charcoal before the final crystallization step can help remove colored impurities. However, use charcoal sparingly as it can also adsorb the desired product, leading to lower recovery.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent boiling point. Reheat the solution to dissolve the oil, then allow it to cool more slowly. |
| No crystals form upon cooling | The solution is too dilute. Supersaturation has not been achieved. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of purified crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize solubility before filtration. Concentrate the mother liquor to obtain a second crop of crystals. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | Inappropriate mobile phase. | Optimize the solvent system for TLC before running the column. A good Rf value for the desired compound is typically between 0.2 and 0.4. Adjust the polarity of the mobile phase to achieve better separation. |
| Compound is not eluting from the column | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica (B1680970) gel. | Gradually increase the polarity of the mobile phase. For acidic compounds like this compound, adding a small amount of acetic acid to the eluent can help to reduce tailing and improve elution by protonating the compound and reducing its interaction with the stationary phase. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry. |
Quantitative Data Summary
The following table provides solubility information for structurally related compounds to guide solvent selection for the purification of this compound.
| Compound | Solvent | Solubility | Reference |
| 3-Aminonaphthalene-2-carboxylic acid | Water | Moderately soluble | [2] |
| 3-Aminonaphthalene-2-carboxylic acid | Ethanol, Acetone, Methanol | More soluble | [2] |
| 6-Aminonaphthalene-2-sulfonic acid | Water | Readily soluble | [5] |
| 1-Naphthoic acid | Hot Alcohol, Ether | Freely soluble | [4] |
| 1-Naphthoic acid | Hot Water | Slightly soluble | [4] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture (e.g., ethanol/water). The ideal solvent should dissolve the crude this compound when hot but have low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring, adding more solvent portion-wise until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a nonpolar solvent (e.g., hexane). Choose an appropriate eluent system (e.g., hexane/ethyl acetate with a small percentage of acetic acid) based on preliminary TLC analysis.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start the elution with the selected solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor their composition using TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Managing Photobleaching of 4-Amino-1-naphthoic Acid Based Probes
Welcome to the technical support center for 4-Amino-1-naphthoic acid based probes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating photobleaching and ensuring the acquisition of high-quality, reproducible fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound probe?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) when it is exposed to light.[1][2][3] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a fading signal during imaging experiments.[3][4] The underlying mechanism often involves the fluorophore entering a highly reactive, long-lived excited triplet state upon illumination.[5] In this state, the probe can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore's structure, thus destroying its fluorescence.[5] While specific data on this compound is limited, like most organic fluorophores, it is susceptible to this process.
Q2: How can I distinguish between signal loss from photobleaching and other experimental issues?
A2: Signal loss due to photobleaching has a characteristic signature: it occurs progressively and is confined to the area being illuminated by the excitation light.[6] To confirm, you can move to a fresh, un-imaged area of your sample; if the signal is initially bright and then fades with exposure, photobleaching is the likely cause. If the signal is weak or absent from the start, the problem may be related to other factors such as low probe concentration, inefficient labeling, incorrect microscope filter sets, or low expression of the target molecule.
Q3: What are the primary strategies for minimizing photobleaching?
A3: There are three main strategies that can be used in combination to combat photobleaching:
-
Reduce Total Light Exposure: Minimize both the intensity and the duration of excitation light that the sample receives.[3][6][7]
-
Use Antifade Reagents: Incorporate chemical compounds into your sample's mounting or imaging medium to protect the probe from photochemical damage.[8]
-
Optimize Imaging Parameters: Adjust microscope and camera settings to maximize signal detection efficiency, which allows for the use of less excitation light.[6][7]
Troubleshooting Guide: Practical Solutions to Reduce Fading
If you are experiencing rapid signal loss, follow this workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting photobleaching issues.
Optimizing Imaging Parameters
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[8] Using neutral-density filters is an effective way to attenuate the light source.[3][9]
-
Minimize Exposure Time: Use the shortest camera exposure time possible. For dynamic processes, a balance must be struck to avoid motion blur.[10]
-
Avoid Unnecessary Exposure: Use the microscope's shutter to block the excitation light path when not actively acquiring an image.[11] Find the region of interest using transmitted light or lower magnification before switching to fluorescence imaging.[3]
Optimizing Sample Preparation
-
Use Antifade Reagents: For both live and fixed cell imaging, the use of antifade reagents is highly recommended. These reagents work by scavenging the reactive oxygen species (ROS) that cause photobleaching.
-
Maintain Optimal pH: The pH of the mounting or imaging medium can significantly affect fluorophore stability. For many common dyes, a slightly alkaline pH of 8.5-9.0 is optimal for preventing signal loss.[12]
Comparison of Common Antifade Reagents
The table below summarizes common antifade agents. These can be purchased as pre-mixed commercial solutions (e.g., ProLong, SlowFade, VECTASHIELD) or prepared in the lab.[13][14][15]
| Antifade Reagent | Active Component(s) | Primary Application | Key Characteristics |
| n-Propyl Gallate (NPG) | n-Propyl gallate | Fixed Cells | Effective free radical scavenger. Simple to prepare in a glycerol (B35011)/PBS solution.[16][17] |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | Fixed Cells | Very effective, but can be toxic and may cause autofluorescence at blue/green wavelengths if the pH is not maintained above 8.0.[18][19] |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane | Fixed Cells | A widely used amine-based quenching agent.[12][19] |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Live & Fixed Cells | A vitamin E derivative that is cell-permeable and has low cytotoxicity, making it suitable for live-cell imaging.[7] |
| Oxygen Scavenging Systems | Glucose oxidase, catalase, glucose (GOC) | Live Cell Super-Res. | Enzymatic systems that actively remove dissolved oxygen from the medium, preventing the formation of ROS.[1] |
Key Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple and effective antifade medium for mounting fixed cells. NPG is a common and effective antioxidant.[16][17]
Materials:
-
n-Propyl gallate (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate by dissolving it in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[16][17]
-
In a clean vial, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
While stirring the glycerol/PBS mixture rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Aliquot the final solution into light-proof tubes and store at -20°C for long-term use.[12] The working solution can be kept at 4°C for several weeks.[12][20]
Protocol 2: Quantifying Photobleaching Rate
This protocol allows you to quantitatively assess the photostability of your probe under different conditions (e.g., with and without an antifade reagent).
Procedure:
-
Sample Preparation: Prepare replicate samples under the conditions you wish to compare.
-
Image Acquisition:
-
Select a representative field of view for each sample.
-
Set your standard imaging parameters (e.g., laser power at 50%, exposure time of 200 ms). Keep these settings constant for all samples.
-
Acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total of 5 minutes.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) over your fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
For each time series, normalize the intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized intensity versus time. A slower decay curve indicates greater photostability.
-
Visualizing the Mechanism of Photobleaching
To understand why photobleaching occurs, it is helpful to visualize the energy states of a fluorophore using a Jablonski diagram. Photobleaching primarily happens when the fluorophore enters a long-lived triplet state, increasing the chance of a destructive chemical reaction.[4][5]
Caption: Energy state transitions leading to fluorescence or photobleaching.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. news-medical.net [news-medical.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 12. www2.nau.edu [www2.nau.edu]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Mounting Media and Antifades | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
- 18. med.upenn.edu [med.upenn.edu]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Antifade Solution For Immunofluorescence Microscopy (Part AF-1, anti fade, anti-fade) [fivephoton.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling 4-Amino-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 4-amino-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound?
A1: The primary challenges in coupling reactions with this compound stem from its bifunctional nature, containing both a nucleophilic amino group and a carboxylic acid. This can lead to self-polymerization where one molecule reacts with another. Additionally, its planar, aromatic structure can lead to poor solubility in some common organic solvents.[1]
Q2: Which coupling reagents are recommended for forming an amide bond with this compound?
A2: A variety of modern coupling reagents are suitable, with the optimal choice depending on the specific amine coupling partner and desired reaction conditions.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt), are a cost-effective and reliable option. The byproducts are water-soluble, which can simplify purification.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reaction times, making them ideal for difficult couplings.[2][3][4]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and can minimize certain side reactions.
Q3: How can I minimize the self-polymerization of this compound?
A3: Self-polymerization can be significantly reduced by carefully controlling the reaction conditions:
-
Order of Addition: Pre-activate the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before adding the amine coupling partner. This ensures the activated carboxylic acid is more likely to react with the intended amine.
-
Slow Addition: Add the amine coupling partner dropwise to the activated this compound solution.
-
Temperature Control: Performing the reaction at a lower temperature (e.g., starting at 0 °C) can help to control the rate of competing reactions.
Q4: What are the best practices for purification of the amide product?
A4: Purification of the final amide product can typically be achieved through standard laboratory techniques.
-
Aqueous Workup: An initial aqueous workup can be effective for removing water-soluble byproducts, especially when using EDC. This usually involves washing the organic layer with a mild acid, followed by a mild base (like saturated sodium bicarbonate solution), and then brine.[1][5]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying the crude product.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine coupling partner.3. Hydrolysis of the activated ester by moisture.4. Poor solubility of this compound. | 1. Increase the equivalents of the coupling reagent (1.1-1.5 eq).2. Consider a more potent coupling reagent like HATU.3. Increase reaction time and/or temperature.4. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.5. Pre-activate the carboxylic acid before adding the amine.6. Screen for a solvent in which the starting material is more soluble (e.g., DMF, NMP). |
| Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling | The amino group of one molecule is reacting with the activated carboxyl group of another.[1] | 1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the this compound for 15-30 minutes before adding the amine partner.3. Add the amine slowly to the reaction mixture. |
| Formation of a Guanidinyl Byproduct | This is a known side reaction with uronium/aminium-based reagents (e.g., HATU) where the coupling reagent reacts directly with the amine.[8] | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent.2. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine. |
| Difficult Purification | 1. Byproducts from the coupling reagent are co-eluting with the product.2. The product has similar polarity to the starting material. | 1. If using a carbodiimide (B86325) like DCC, the dicyclohexylurea byproduct is poorly soluble and can often be removed by filtration. If using EDC, an acidic aqueous wash will remove the urea (B33335) byproduct.2. Optimize the chromatography conditions (e.g., try a different solvent system or a gradient elution).3. Consider recrystallization as an alternative to chromatography.[7] |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive(s) | Base | Advantages | Disadvantages |
| EDC | HOBt, OxymaPure | DIPEA, TEA, NMM | - Water-soluble byproducts, easy to remove.- Cost-effective. | - Can be less effective for sterically hindered amines.- Potential for racemization. |
| HATU | None required (contains HOAt moiety) | DIPEA, 2,4,6-Collidine | - High coupling efficiency, fast reaction times.- Low rates of racemization.- Effective for hindered substrates.[3][4] | - Higher cost.- Potential for guanidinylation side reaction.[8] |
| PyBOP | None required | DIPEA, TEA | - Good for hindered amino acids.- Byproducts are generally soluble. | - Can be more expensive than carbodiimides. |
| DCC | HOBt, DMAP (catalytic) | None required | - Inexpensive and effective. | - Dicyclohexylurea (DCU) byproduct has low solubility in many organic solvents and requires removal by filtration. |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for less reactive amines or when higher yields are desired.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 4-Amino-1-naphthoic Acid Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Amino-1-naphthoic acid against alternative analytical techniques. Supported by representative experimental data and detailed protocols, this document serves as a practical resource for method validation and selection.
Comparison of Analytical Methods
The selection of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC with UV detection is a robust and widely accessible method, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and UV-Vis Spectrophotometry offer distinct advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV absorbance detection. | Robust, reproducible, cost-effective, and widely available. Good selectivity for complex mixtures. | Moderate sensitivity compared to MS-based methods. May require derivatization for compounds with poor chromophores. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection, providing mass-to-charge ratio information. | High sensitivity and selectivity, allowing for quantification at very low levels. Provides structural information.[1][2] | Higher equipment and operational costs. Can be susceptible to matrix effects.[1] |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | Simple, rapid, and inexpensive. Suitable for high-concentration samples with no interfering substances. | Low selectivity; prone to interference from other UV-absorbing compounds in the sample matrix.[3] |
Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of aromatic amino acids using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[4] | > 0.995[5] | > 0.99[6] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[4] | 0.1 - 1 ng/mL | 0.1 - 0.5 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[4] | 0.3 - 3 ng/mL | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2%[7][8] | < 10%[5] | < 5%[9] |
| Accuracy/Recovery (%) | 98 - 102%[4] | 90 - 110%[5] | 95 - 105%[9] |
Experimental Protocols
A detailed methodology is crucial for the successful validation and implementation of an analytical method. Below is a representative experimental protocol for a validated HPLC method for the analysis of this compound.
HPLC Method for this compound
a. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
b. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
c. Validation Parameters (as per ICH Q2(R1) Guidelines): [10][11][12]
-
Specificity: Analyze a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard solution at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of diluted standard solutions.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
Visualizing the Workflow and Validation Relationships
To better understand the logical flow of the HPLC method validation process and the interplay between different validation parameters, the following diagrams are provided.
References
- 1. chromsystems.com [chromsystems.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. jordilabs.com [jordilabs.com]
comparative study of 4-Amino-1-naphthoic acid and dansyl chloride for amino acid labeling
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is crucial in a multitude of research and development fields, from proteomics and metabolomics to clinical diagnostics and pharmaceutical development. Due to the lack of inherent chromophores or fluorophores in most amino acids, derivatization with a labeling agent is a necessary step for sensitive detection by methods such as High-Performance Liquid Chromatography (HPLC). This guide provides a comparative analysis of a well-established labeling reagent, dansyl chloride, and a potential alternative, 4-Amino-1-naphthoic acid, for the pre-column derivatization of amino acids.
Overview of Labeling Reagents
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely adopted fluorescent labeling agent that reacts with primary and secondary amino groups under alkaline conditions. This reaction forms stable, highly fluorescent N-dansyl-sulfonamide derivatives, which also exhibit strong UV absorbance, offering flexibility in detection methods. The derivatization increases the hydrophobicity of the amino acids, leading to improved retention and separation on reversed-phase HPLC columns.[1]
This compound is a fluorescent compound that presents a potential alternative for amino acid labeling. While not a conventional, ready-to-use labeling agent like dansyl chloride, its carboxylic acid group can be activated to react with the primary amino groups of amino acids, forming a stable amide bond. This guide proposes a derivatization protocol based on carbodiimide (B86325) chemistry to facilitate this reaction.
Performance Comparison
| Parameter | Dansyl Chloride | This compound (Projected) |
| Amino Acid Coverage | Primary & Secondary amines | Primary amines |
| Reaction Time | 30 - 60 minutes | 1 - 2 hours (including activation) |
| Derivative Stability | Stable | Expected to be stable (amide bond) |
| Detection Method | Fluorescence, UV Absorbance | Fluorescence |
| Reported Sensitivity | Picomole range | Expected to be in the picomole to femtomole range |
| Reaction Mechanism | Nucleophilic attack by the amino group on the sulfonyl chloride. | Activation of the carboxylic acid followed by nucleophilic attack by the amino group. |
Experimental Protocols
Detailed methodologies for amino acid labeling are crucial for reproducible and accurate results. Below are the established protocol for dansyl chloride and a proposed protocol for this compound.
Dansyl Chloride Labeling Protocol
This protocol is a widely used method for the derivatization of amino acids with dansyl chloride for HPLC analysis.[1]
Reagents and Materials:
-
Amino Acid Standards
-
Dansyl Chloride Solution (50 mM in acetonitrile)
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)
-
Quenching Solution (10% (v/v) Ammonium Hydroxide or 10% Methylamine)
-
Sample Diluent (0.1 M HCl or 50% Acetonitrile)
-
HPLC Grade Solvents (Acetonitrile, Water)
Procedure:
-
To 50 µL of the amino acid sample or standard, add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark to prevent photodegradation.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction, add 10-20 µL of the Quenching Solution. Vortex and let it stand at room temperature for 5 minutes.
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant is ready for HPLC analysis.
Proposed this compound Labeling Protocol
As a dedicated kit for amino acid labeling with this compound is not commercially available, this proposed protocol is based on well-established carbodiimide chemistry for coupling a carboxylic acid to a primary amine.
Reagents and Materials:
-
Amino Acid Standards
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., Borate Buffer, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HPLC Grade Solvents
Procedure: Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-ester.
Step 2: Derivatization of Amino Acids
-
In a separate vial, dissolve the amino acid sample or standard in the Coupling Buffer (pH 8.5).
-
Add the activated this compound NHS-ester solution to the amino acid solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
The reaction mixture is then ready for direct injection into the HPLC system or can be quenched by adding a small amount of a primary amine-containing buffer if necessary.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction of Dansyl Chloride with an amino group.
Caption: Proposed two-step labeling with this compound.
Caption: General workflow for labeled amino acid analysis.
Conclusion
Dansyl chloride is a reliable and well-documented reagent for the derivatization of both primary and secondary amino acids, offering good sensitivity and stable derivatives. Its straightforward, one-step reaction makes it a convenient choice for many laboratories.
This compound, while not a standard off-the-shelf labeling agent, presents a viable, albeit more involved, alternative for labeling primary amino acids. The proposed two-step protocol, involving the activation of its carboxylic acid, is based on robust and widely used chemical principles. The resulting amide linkage is expected to be highly stable, and the naphthalene (B1677914) moiety suggests strong fluorescence properties, potentially leading to high sensitivity.
For researchers seeking a well-established and versatile method for a broad range of amino acids, dansyl chloride remains the industry standard. However, for those interested in exploring novel labeling strategies or when specific fluorescence properties of a naphthalene-based label are desired, the proposed method using this compound offers a promising avenue for development and optimization. Further experimental validation is required to fully characterize the performance of this compound as an amino acid labeling agent and to directly compare its sensitivity and efficiency with dansyl chloride.
References
A Comparative Guide to the Quantification of 4-Amino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Amino-1-naphthoic acid, a key aromatic amino acid, is crucial in various stages of research and development, including pharmacokinetic studies, process monitoring, and quality control. This guide provides an objective comparison of common analytical methodologies for its quantification, supported by typical performance data and detailed experimental protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, it often requires derivatization for polar compounds like this compound to increase volatility.
Below is a summary of the typical performance characteristics of these methods for the analysis of aromatic amino acids.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 100 ng/mL | 0.005 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 500 ng/mL | 0.015 - 50 ng/mL | 50 - 500 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 110% | 95 - 110% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% | < 15% | < 15% |
| Selectivity | Moderate | High | Very High | High |
| Sample Throughput | Medium | Medium | High | Medium |
| Derivatization Required | No | Sometimes | No | Yes |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable quantitative results. The following are generalized protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is robust and widely used for its simplicity and reliability.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be optimized for best separation (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water (containing a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive or negative mode, optimized for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Precursor and product ion pairs for this compound need to be determined.
-
Sample Preparation:
-
For biological samples, protein precipitation with a solvent like methanol (B129727) or acetonitrile is often required.
-
Centrifuge the sample to remove precipitated proteins.
-
The supernatant can be diluted and directly injected or subjected to solid-phase extraction (SPE) for further cleanup and concentration.
-
-
Calibration: Prepare calibration standards in the same matrix as the sample to compensate for matrix effects.
Method Validation Workflow
A robust method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
Key Validation Parameters
The relationship between key validation parameters ensures the reliability of the analytical method.
Caption: Interrelationship of critical parameters in analytical method validation.
Conclusion
The choice of the most suitable method for the quantification of this compound will depend on the specific requirements of the analysis. For routine analysis where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution. When higher sensitivity and selectivity are required, particularly in complex biological matrices, LC-MS/MS is the method of choice. Regardless of the technique selected, a thorough method validation is imperative to ensure the generation of accurate and reliable data.
References
A Comparative Analysis of the Reactivity of 4-Amino-1-naphthoic Acid and 4-aminonaphthalene-1-sulfonic Acid for Researchers and Drug Development Professionals
A comprehensive guide to the chemical reactivity of two pivotal naphthalene (B1677914) derivatives, 4-Amino-1-naphthoic acid and 4-aminonaphthalene-1-sulfonic acid, is presented for researchers, scientists, and professionals in drug development. This document delves into the distinct reactivity profiles conferred by their acidic functional groups—carboxylic acid and sulfonic acid, respectively—and the influence of these groups on the reactivity of the shared amino functionality.
This guide provides a comparative analysis of the physicochemical properties and reactivities of this compound and 4-aminonaphthalene-1-sulfonic acid, supported by available data. A detailed examination of their acidic and amino group functionalities will aid in the strategic design of synthetic pathways and the development of novel molecular entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-aminonaphthalene-1-sulfonic acid is provided in Table 1. These properties are fundamental to understanding the behavior of these molecules in chemical reactions and biological systems.
| Property | This compound | 4-aminonaphthalene-1-sulfonic acid |
| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₉NO₃S |
| Molecular Weight | 187.19 g/mol | 223.25 g/mol |
| Predicted pKa | 4.73 | - |
| Experimental pKa | - | 2.81 |
| Appearance | Off-white to brown solid | White to light brown crystalline solid or powder[1] |
| Solubility in Water | Data not available | Soluble[1] |
Reactivity Comparison
The primary difference in reactivity between this compound and 4-aminonaphthalene-1-sulfonic acid stems from the nature of their acidic functional groups: a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H), respectively. This distinction significantly influences the acidity of the molecule and the reactivity of the amino group (-NH₂) through electronic effects.
Acidity and the Reactivity of the Acidic Functional Group
The most pronounced difference between the two compounds is their acidity, as indicated by their pKa values. The sulfonic acid group in 4-aminonaphthalene-1-sulfonic acid is a much stronger acid (experimental pKa = 2.81) than the carboxylic acid group in this compound (predicted pKa = 4.73).
This disparity in acidity dictates their behavior in acid-base reactions and their suitability for different chemical transformations. For instance, the sulfonic acid can be readily deprotonated under mildly acidic conditions, while the carboxylic acid requires a more basic environment. This has implications for reactions where the anionic form of the acid is required, such as in the formation of salts or in certain coupling reactions.
The greater acidity of the sulfonic acid is due to the higher electronegativity of the sulfur atom and the resonance stabilization of the sulfonate anion. This also influences the reactivity of the acid functional group itself. Sulfonic acids are generally less susceptible to nucleophilic acyl substitution reactions like esterification or amidation compared to carboxylic acids. The formation of sulfonamides from 4-aminonaphthalene-1-sulfonic acid typically requires conversion to a more reactive species like a sulfonyl chloride. In contrast, this compound can undergo direct esterification or amidation under appropriate catalytic conditions.
Figure 1. Comparison of the acidic properties of this compound and 4-aminonaphthalene-1-sulfonic acid.
Reactivity of the Amino Group
The reactivity of the 4-amino group in both molecules is crucial for many of their applications, particularly in the synthesis of azo dyes through diazotization. The electronic nature of the substituent at the 1-position (either -COOH or -SO₃H) influences the nucleophilicity of the amino group.
Both the carboxylic acid and sulfonic acid groups are electron-withdrawing. However, the sulfonic acid group is a stronger electron-withdrawing group than the carboxylic acid group. This stronger electron-withdrawing effect in 4-aminonaphthalene-1-sulfonic acid reduces the electron density on the naphthalene ring and, consequently, on the amino group. A lower electron density on the amino group leads to reduced nucleophilicity.
Therefore, the amino group in this compound is expected to be more nucleophilic and thus more reactive towards electrophiles than the amino group in 4-aminonaphthalene-1-sulfonic acid. This difference in reactivity could manifest in the kinetics of reactions such as diazotization, alkylation, and acylation. While both compounds are readily diazotized for the synthesis of dyes, the reaction conditions might need to be optimized to account for this difference in reactivity.
Figure 2. Logical relationship between the electron-withdrawing nature of the acidic group and the reactivity of the amino group.
Experimental Protocols
Detailed experimental protocols for key reactions are provided to facilitate the practical application of these compounds in a research setting.
Diazotization of Aromatic Amines (General Procedure)
The diazotization reaction is a cornerstone for the utilization of both this compound and 4-aminonaphthalene-1-sulfonic acid in dye synthesis.
Materials:
-
Aromatic amine (this compound or 4-aminonaphthalene-1-sulfonic acid)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Starch-iodide paper
Procedure:
-
Dissolve a accurately weighed amount of the aromatic amine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite dropwise with constant stirring, maintaining the temperature between 0-5 °C.
-
Monitor the completion of the reaction by testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.
-
The resulting diazonium salt solution is typically used immediately in subsequent coupling reactions.
Note: Diazonium salts can be unstable and potentially explosive if isolated in a dry state. They are almost always used in solution.
Esterification of this compound (Fischer Esterification)
This protocol describes a general method for the esterification of the carboxylic acid functionality.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Reflux apparatus
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an extraction solvent and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or column chromatography.
Figure 3. General experimental workflows for diazotization and esterification.
Conclusion
This comparative guide provides a foundational understanding for researchers to select the appropriate reagent and tailor reaction conditions for their specific synthetic and drug development objectives. The provided experimental protocols offer a starting point for the practical application of these versatile building blocks.
References
Lack of Direct Evaluation of 4-Amino-1-naphthoic Acid as a Fluorescent Probe for Metal Ions Prompts Analysis of Structurally Related Compounds
Initial investigations reveal a significant gap in the scientific literature regarding the evaluation of 4-Amino-1-naphthoic acid as a fluorescent probe for metal ion detection. To address the interest of researchers, scientists, and drug development professionals in this area, this guide provides a comprehensive comparison of a structurally similar class of compounds, 4-amino-1,8-naphthalimides, with other well-established fluorescent probes such as those based on Rhodamine B and Fluorescein.
This guide will delve into the performance characteristics, experimental protocols, and signaling mechanisms of these alternative probes to offer valuable insights for the development and application of fluorescent sensors for metal ion detection.
Performance Comparison of Fluorescent Probes for Metal Ion Detection
The efficacy of a fluorescent probe is determined by several key performance indicators, including its selectivity for the target metal ion, sensitivity (limit of detection), response time, and quantum yield. The following table summarizes the performance of selected 4-amino-1,8-naphthalimide-based probes and compares them with notable Rhodamine B and Fluorescein-based sensors for the detection of common metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺.
| Probe Classification | Target Ion | Limit of Detection (LOD) | Response Time | Signaling Mechanism | Reference |
| 4-Amino-1,8-Naphthalimide (B156640) Derivatives | |||||
| BRST | Cu²⁺ | 4.33 x 10⁻⁹ M | Not Specified | Fluorescence Quenching | [1][2] |
| Sensor 1 | Cu²⁺ | 0.32 µM | Not Specified | Fluorescence Quenching | [1] |
| Unnamed Naphthalimide | Zn²⁺ | Kd = 4 nM | Not Specified | Photoinduced Electron Transfer (PET) | [3][4] |
| Rhodamine B Derivatives | |||||
| RhB-DCT | Fe³⁺ | 0.0521 µM | Seconds | Spirolactam Ring Opening | [5] |
| RhB-EDA | Fe³⁺ | Not Specified | Not Specified | Spirolactam Ring Opening | [6] |
| Fluorescein Derivatives | |||||
| N4 | Cu²⁺ | 1.20 µM | < 160 seconds | Spirolactam Ring Opening | [7] |
| N2 | Cu²⁺ | Not Specified | < 100 seconds | Not Specified | [8] |
Signaling Pathways and Experimental Workflow
The detection of metal ions by fluorescent probes involves specific chemical interactions that lead to a change in their fluorescence properties. These mechanisms are crucial for understanding probe function and for designing new and improved sensors.
Signaling Mechanism of 4-Amino-1,8-Naphthalimide Probes
Many 4-amino-1,8-naphthalimide-based probes operate on the principle of Photoinduced Electron Transfer (PET). In the absence of the target metal ion, the probe's fluorescence is "off" or quenched due to the transfer of an electron from a receptor to the excited fluorophore. Upon binding of the metal ion to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.
Caption: Signaling pathway of a PET-based 4-amino-1,8-naphthalimide probe.
Signaling Mechanism of Rhodamine B Probes
Rhodamine B-based probes often utilize a spirolactam ring structure. In the "off" state, the spirolactam ring is closed, and the probe is colorless and non-fluorescent. The binding of a metal ion induces the opening of this ring, resulting in a colored and highly fluorescent compound.
Caption: Signaling pathway of a Rhodamine B-based fluorescent probe.
General Experimental Workflow
The evaluation of a potential fluorescent probe for metal ion detection follows a standardized workflow to characterize its performance and applicability.
Caption: General experimental workflow for evaluating a fluorescent probe.
Experimental Protocols
Below are generalized experimental protocols for the use of 4-amino-1,8-naphthalimide and Rhodamine B-based fluorescent probes for metal ion detection.
General Protocol for Metal Ion Detection using a 4-Amino-1,8-Naphthalimide Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 4-amino-1,8-naphthalimide probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add a specific volume of buffer solution (e.g., HEPES or Tris-HCl at a physiological pH of 7.4).
-
Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small volumes of the target metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
-
Selectivity Studies:
-
Prepare solutions of the probe with various potentially interfering metal ions at a concentration significantly higher than the target ion.
-
Record the fluorescence spectra and compare the response to that of the target metal ion.
-
-
Determination of Limit of Detection (LOD):
-
Plot the fluorescence intensity as a function of the target metal ion concentration.
-
The LOD can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve (LOD = 3σ/k).
-
General Protocol for Metal Ion Detection using a Rhodamine B-based Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Rhodamine B-based probe (e.g., 1 mM) in a solvent such as ethanol (B145695) or a mixture of ethanol and water.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water.
-
-
Colorimetric and Fluorometric Analysis:
-
To a series of test tubes, add the probe solution to a final concentration (e.g., 10 µM).
-
Add different metal ion solutions to each tube.
-
Observe any color change by the naked eye.
-
For quantitative analysis, transfer the solutions to a cuvette and record the UV-Vis absorption and fluorescence emission spectra. The spirolactam form of Rhodamine B probes typically has low absorption in the visible region and is non-fluorescent, while the ring-opened form exhibits strong absorption around 560 nm and intense fluorescence around 580 nm.[5]
-
-
Competition Experiments:
-
To a solution of the probe and the target metal ion, add a solution of a potentially interfering metal ion.
-
Measure the fluorescence intensity to determine if the interfering ion affects the detection of the target ion.
-
-
Response Time:
-
Record the fluorescence intensity of the probe solution immediately after the addition of the target metal ion and at regular intervals to determine the time required to reach a stable signal.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a New 4-Amino-1,8-Naphthalimide Derivative as a Fluorescent Probe for Monitoring the Divalent Copper Ion (Journal Article) | OSTI.GOV [osti.gov]
- 3. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 8. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells [mdpi.com]
A Comparative Performance Analysis of 4-Amino-1-naphthoic Acid-Based Dyes
In the landscape of fluorescent probes and dyes, derivatives of 4-amino-1,8-naphthalimide (B156640), a key structure derived from 4-amino-1-naphthoic acid, have garnered significant attention. Renowned for their robust photostability, significant Stokes shifts, and environment-sensitive fluorescence, these compounds are versatile tools in cellular imaging, chemical sensing, and materials science.[1][2] This guide provides an objective comparison of their performance against other common fluorophores, supported by experimental data and detailed protocols for evaluation.
Core Performance Metrics: A Comparative Overview
The utility of a fluorescent dye is defined by several key photophysical parameters. This section presents a quantitative comparison of 4-amino-1,8-naphthalimide derivatives with widely used alternative dyes.
1.1. Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives
The performance of 4-amino-1,8-naphthalimide dyes is notably influenced by the solvent environment, a characteristic known as solvatochromism. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, tends to decrease as solvent polarity increases.[3] This sensitivity makes them excellent candidates for probes designed to report on their local microenvironment.
| Derivative | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | 396 | 460 | 64 | Not Reported |
| Methanol | 417 | 538 | 121 | Low[3] | |
| N-substituted 4-Amino-1,8-naphthalimide | DMSO | ~440 | ~530 | ~90 | > 0.75[1] |
| Aqueous Buffer | ~440 | ~540 | ~100 | Not Reported | |
| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | 370 | 429 | 59 | Not Reported |
| Methanol | 382 | 564 | 182 | Low[3] | |
| 2-Amino-1,8-naphthalimide (2APNI) | Methanol | 363 | 431 | 68 | 0.2-0.3[3] |
1.2. Comparison with Alternative Fluorescent Dyes
4-Amino-1,8-naphthalimide dyes offer a compelling balance of properties, particularly their large Stokes shifts and high quantum yields in non-polar environments, when compared to other common dye classes.
| Dye Class | Typical Excitation (nm) | Typical Emission (nm) | Typical Quantum Yield (ΦF) | Key Advantages | Common Alternatives |
| 4-Amino-1,8-naphthalimides | 400 - 450 | 500 - 560 | 0.2 - >0.75 | Large Stokes shift, high photostability, environment sensitive.[1][2] | Coumarins, Fluoresceins |
| Fluoresceins (e.g., FITC) | ~495 | ~525 | 0.5 - 0.9 | High quantum yield, bright green emission. | Alexa Fluor 488, GFP |
| Rhodamines (e.g., Texas Red) | ~595 | ~615 | 0.3 - 0.7 | High photostability, red emission.[4] | Cy5, Alexa Fluor 647 |
| Coumarins | 350 - 450 | 400 - 500 | 0.1 - 0.9 | Blue-green emission, sensitive to solvent polarity. | DAPI, Hoechst Dyes |
| Cyanines (e.g., Cy5) | ~650 | ~670 | 0.2 - 0.3 | Near-infrared emission, good for deep tissue imaging.[4][] | Alexa Fluor 647 |
| BODIPY Dyes | 490 - 510 | 510 - 530 | > 0.9 | High quantum efficiency and photostability, narrow emission bands.[] | Fluoresceins |
1.3. Application-Specific Performance: Fastness Properties
When used as disperse dyes for coloring synthetic fabrics like polyester, 4-amino-1,8-naphthalimide derivatives exhibit excellent fastness to washing and perspiration. Their light fastness, however, can be variable.
| Dye Structure | Wash Fastness (ISO 105-C06) | Perspiration Fastness (ISO 105-E04) | Light Fastness (ISO 105-B02) |
| Monoazo dyes from 4-amino-N-decyl-1,8-naphthalimide | Very Good (4-5)[6] | Very Good (4-5)[6] | Poor to Very Good (2-7)[6] |
| Monoazo dyes from 4-amino-N-hexadecyl-1,8-naphthalimide | Very Good[7] | Very Good[7] | Fair to Good[7] |
Experimental Protocols
Reproducible and standardized methodologies are critical for the accurate assessment of dye performance.
2.1. Synthesis of a 4-Amino-1,8-naphthalimide Azo Dye
This protocol outlines a general two-step process for synthesizing a monoazo disperse dye.
Step 1: Diazotization of 4-Amino-N-alkyl-1,8-naphthalimide
-
Dissolve the 4-Amino-N-alkyl-1,8-naphthalimide derivative in a mixture of concentrated acid (e.g., hydrochloric or sulfuric acid) and water.
-
Cool the mixture to 0-5°C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise. Maintain the temperature between 0-5°C.
-
Continue stirring for 30-60 minutes after the addition is complete. The completion of diazotization can be confirmed by a positive reaction on starch-iodide paper (turns blue-black).
-
To remove excess nitrous acid, a small amount of sulfamic acid can be added until the starch-iodide test is negative. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling
-
Prepare a solution of the coupling component (e.g., a substituted aniline (B41778) or a naphthol derivative) in an appropriate solvent. For phenolic couplers, dissolve in a dilute aqueous sodium hydroxide (B78521) solution.
-
Cool the coupling solution to 0-5°C in an ice-water bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and control the pH as required for the specific coupling reaction (typically pH 4-5 for anilines and pH 8-10 for phenols).
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours, allowing the dye to precipitate.
-
Isolate the solid dye product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 60-70°C.
2.2. Measurement of Photophysical Properties
-
Sample Preparation : Prepare dilute solutions (e.g., 1-10 µM) of the dye in spectroscopic-grade solvents.
-
UV-Visible Absorption Spectroscopy : Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).
-
Fluorescence Spectroscopy : Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the wavelength of maximum emission (λem).
-
Quantum Yield (ΦF) Determination : The quantum yield is typically measured using a relative method, comparing the dye to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or rhodamine B). The quantum yield is calculated using the following equation[8]:
Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.
-
2.3. Photostability Testing
-
Sample Exposure : Expose a solution of the dye to a standardized light source, such as a xenon arc lamp, for a defined period.[9] A dark control sample should be kept under the same temperature conditions to isolate the effect of light.[10]
-
Conditions : For accelerated testing, conditions can be set according to international standards, for example, an irradiance of 0.55 W/m² at 340 nm and a temperature of 45°C.[9]
-
Analysis : Periodically measure the absorbance of the dye solution at its λmax.
-
Degradation Calculation : The percentage of dye degradation can be calculated from the decrease in absorbance over time.
Visualizing Workflows and Concepts
3.1. Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow from dye synthesis to performance evaluation.
Caption: Workflow from dye synthesis to performance analysis.
3.2. Principle of Fluorescence
This diagram explains the fundamental process of light absorption and emission in a fluorescent molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. tran.org.ng [tran.org.ng]
- 8. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Comparative Biological Efficacy of Amino-Naphthoquinone Derivatives and Established Drugs
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of amino-naphthoquinone derivatives against established drugs in the fields of oncology and microbiology. The information presented is based on available preclinical research and is intended to inform researchers, scientists, and drug development professionals. While the focus is on 4-Amino-1-naphthoic acid derivatives, the available literature often discusses the broader class of amino-naphthoquinones. Therefore, this guide synthesizes data from studies on various amino-naphthoquinone derivatives to provide a representative comparison.
Anticancer Efficacy: Amino-Naphthoquinone Derivatives vs. Doxorubicin (B1662922)
Amino-naphthoquinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their efficacy is often compared to established chemotherapeutic agents like doxorubicin. The mechanism of action for many of these derivatives involves the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative amino-naphthoquinone derivatives against different cancer cell lines, with doxorubicin as a reference compound. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and the exact structure of the derivative.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Doxorubicin | Reference |
| Amino-Naphthoquinone | Compound 1 | A549 (Lung Carcinoma) | 1.55 | 0.31 | |
| HepG2 (Hepatocellular Carcinoma) | 0.15 | 0.46 | |||
| HuCCA-1 (Cholangiocarcinoma) | 0.86 | 0.86 | |||
| MOLT-3 (Acute Lymphoblastic Leukemia) | 0.15 | N/A | |||
| Naphthoquinone-Benzamide | Compound 5e | MDA-MB-231 (Breast Cancer) | 0.4 | 31.5 | |
| HT-29 (Colon Cancer) | 0.8 | 40.6 |
Note: Lower IC50 values indicate higher cytotoxic potency. "N/A" indicates that the data was not available in the cited source.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Amino-naphthoquinone derivative stock solution (in DMSO)
-
Doxorubicin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to the desired density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the amino-naphthoquinone derivatives and doxorubicin in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Efficacy: Amino-Naphthoquinone Derivatives vs. Vancomycin (B549263)
Several amino-naphthoquinone derivatives have exhibited promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Their performance is often benchmarked against established antibiotics such as vancomycin.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative amino-naphthoquinone derivatives against various bacterial strains, with vancomycin included for comparison. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) of Derivative | MIC (µg/mL) of Vancomycin | Reference |
| Amino acid 1,4-naphthoquinone | Compound 6 | Staphylococcus aureus | 3.9 | N/A | |
| Compound 7 | S. aureus (clinical isolate) | 49.7 | N/A | ||
| Compound 8 | S. aureus (clinical isolate) | 49.7 | N/A | ||
| Compound 14 | S. aureus (clinical isolate) | 49.7 | N/A | ||
| Compound 14 | Escherichia coli (clinical isolate) | 24.7 | N/A | ||
| Lawsone derivative | Compound 6c | MRSA (ATCC BAA-44) | 1.25-2.5 | 1 |
Note: Lower MIC values indicate greater antimicrobial potency. "N/A" indicates that the data was not available in the cited source.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Amino-naphthoquinone derivative stock solution (in DMSO)
-
Vancomycin stock solution (in water)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the amino-naphthoquinone derivatives and vancomycin in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of amino-naphthoquinone derivatives are attributed to their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Reactive Oxygen Species (ROS) Induced Apoptosis
A common mechanism of anticancer activity for many quinone-based compounds is the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels can induce oxidative stress, leading to cellular damage and the activation of apoptotic pathways.
Caption: ROS-induced intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some amino-naphthoquinone derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.
A Comparative DFT Analysis of 4-Amino-1-naphthoic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the electronic and structural properties of 4-Amino-1-naphthoic acid and its isomers based on available Density Functional Theory (DFT) analyses. This document summarizes key computational data to aid in understanding the influence of substituent positions on molecular properties, thereby informing rational drug design and materials science applications.
Comparative Analysis of Electronic and Structural Properties
Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the subtle yet significant differences in the electronic properties of molecular isomers, offering insights into their reactivity, stability, and potential applications.[1] Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and dipole moment, provide a quantitative basis for comparison. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
Due to the limited availability of directly comparable DFT data for all isomers of aminonaphthoic acid, the following table presents a compilation of data from various sources. It is important to note that the computational methodologies (basis sets and functionals) may differ between studies, which can influence the absolute values. Therefore, this table should be used for qualitative and comparative insights rather than for direct quantitative comparison.
| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Source / Comments |
| This compound | - | - | - | - | Data from a study on corrosion inhibition; specific values for HOMO/LUMO not provided.[2] |
| 1-Naphthoic acid | -6.35 | -1.85 | 4.50 | 2.15 | Representative values from a comparative DFT study.[1] |
| 2-Naphthoic acid | -6.42 | -1.80 | 4.62 | 1.98 | Representative values from a comparative DFT study.[1] |
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | -6.357 | -2.592 | 3.765 | - | A substituted aminonaphthalene derivative.[3] |
| 2-amino-1,4-naphthoquinone | - | - | - | - | A related compound where DFT calculations were performed.[4] |
The positioning of the carboxyl group at either the alpha (1-position) or beta (2-position) of the naphthalene (B1677914) ring directly influences the molecule's electronic distribution and, consequently, its chemical behavior.[1] The introduction of an amino group further modulates these properties through its electron-donating nature. The varied charge distribution and orbital interactions arising from the different substituent positions are responsible for the subtle differences between the isomers.[1]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. A typical computational workflow for a comparative analysis of molecular isomers is as follows:
-
Geometry Optimization: The initial step involves the optimization of the molecular geometry of each isomer. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).[5][6] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometries to determine various electronic properties. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).[1][7]
-
Data Analysis and Comparison: The calculated properties for each isomer are then compiled and compared to understand the structure-property relationships.
Visualizing the Workflow and Isomeric Relationships
To better illustrate the process and the subject of comparison, the following diagrams are provided.
Conclusion
This guide provides a foundational overview of the comparative DFT analysis of this compound and its isomers. While a complete and direct comparative dataset is currently elusive in the literature, the compiled information from related studies offers valuable insights into the structure-property relationships governed by the positional isomerism of the amino and carboxylic acid functional groups. The provided workflow and conceptual diagrams serve as a resource for researchers to design and interpret future computational studies in this area. Further dedicated computational analyses are warranted to build a comprehensive and directly comparable dataset for these important molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. Structures and vibrational frequencies of 2-naphthoic acid and 6-bromo-2-naphthoic acid based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-1-naphthoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Amino-1-naphthoic acid, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. While specific requirements may vary based on the full safety data sheet (SDS), standard PPE for handling similar aromatic amino acids includes:
| Personal Protective Equipment (PPE) | Specifications and Purpose |
| Eye Protection | Chemical safety goggles or a face shield to protect against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) inspected before use. Proper glove removal technique is crucial to avoid skin contact.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2][3] If dust or aerosols may be generated, a respirator may be necessary.[2][3] |
Always wash hands thoroughly after handling the chemical, and ensure that eyewash stations and safety showers are readily accessible.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following protocol outlines a general procedure based on best practices for chemical waste management.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other waste streams, especially non-halogenated solvents, to prevent complex and costly disposal procedures.[2]
-
Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]
Step 2: Containerization
-
Use a designated, non-reactive, and sealable container that is in good condition and compatible with the chemical.[2][6]
-
The container must have a secure, threaded cap and be kept closed except when adding waste.[2][6]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".[2][6]
-
Include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[2]
-
List all components and their approximate concentrations if it is a mixed waste stream.
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The container should be placed in secondary containment to prevent spills.[2]
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
Step 5: Arranging for Disposal
-
Consult Professionals : The disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
Documentation : Complete all required waste disposal forms as mandated by your institution and the disposal service.[2]
Environmental Considerations
Discharge of this compound into the environment must be avoided.[1] Do not dispose of this chemical down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Minor Spills : For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and collect the substance. Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[2]
-
Major Spills : If a large spill occurs, evacuate the area immediately and contact your institution's emergency response team and EHS department.[2]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 4-Amino-1-naphthoic Acid
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-1-naphthoic acid. The procedural, step-by-step guidance is designed to directly answer operational questions regarding personal protective equipment, handling, and disposal.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure when handling this compound. The required level of protection will vary based on the experimental procedure and the potential for exposure.
| Activity Level | Required Personal Protective Equipment (PPE) | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[1]
Experimental Protocols: Step-by-Step Handling Procedures
A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[2]
-
Gather all necessary PPE as detailed in the table above and ensure it is in good condition.
-
Have an emergency plan and access to an eyewash station and safety shower.[3][4]
2. Weighing the Solid Compound:
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]
-
Use anti-static weighing paper or a tared container.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.
3. Preparing Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.[1]
-
Slowly add the solvent to the solid compound to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container.[1]
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Decontaminate the work area.[2]
-
Properly remove and dispose of contaminated PPE.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
Waste Disposal:
-
Waste Identification: All materials contaminated with this compound should be treated as hazardous chemical waste.[5]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[5] The label should clearly indicate "Hazardous Waste" and "this compound".[5]
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office. Do not discharge this compound into drains or the environment.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
